Estrogen receptor modulator 11
Description
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Properties
Molecular Formula |
C21H18FNO |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-phenyl-3,4-dihydro-1H-isoquinolin-6-ol |
InChI |
InChI=1S/C21H18FNO/c22-17-8-6-15(7-9-17)21-20-11-10-19(24)14-16(20)12-13-23(21)18-4-2-1-3-5-18/h1-11,14,21,24H,12-13H2 |
InChI Key |
AGADFQNWGUDFRP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Raloxifene, a Selective Estrogen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raloxifene is a second-generation, non-steroidal selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and anti-estrogenic effects. It is clinically approved for the prevention and treatment of osteoporosis in postmenopausal women and for the reduction of invasive breast cancer risk in postmenopausal women with osteoporosis or at high risk for invasive breast cancer. This guide delineates the molecular mechanism of action of Raloxifene, focusing on its differential interaction with estrogen receptors alpha (ERα) and beta (ERβ), the subsequent conformational changes in the receptor, and the recruitment of co-regulatory proteins that lead to tissue-specific gene expression. This document provides a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to Raloxifene and its Therapeutic Significance
Raloxifene, a benzothiophene derivative, was designed to provide the benefits of estrogen on bone and the cardiovascular system without the associated risks of endometrial hyperplasia and breast cancer. Its clinical utility stems from its ability to act as an estrogen agonist in bone and an estrogen antagonist in the breast and uterus. This tissue-specific activity is the hallmark of SERMs and is determined by the unique conformational changes induced in the estrogen receptor upon ligand binding, the differential expression of ERα and ERβ in various tissues, and the specific repertoire of co-regulatory proteins available in each cell type.
Molecular Mechanism of Action
The primary mechanism of action of Raloxifene involves its direct binding to estrogen receptors, which are ligand-activated transcription factors. This interaction initiates a cascade of molecular events that ultimately modulate the transcription of estrogen-responsive genes.
Binding to Estrogen Receptors
Raloxifene binds with high affinity to both ERα and ERβ, although it displays a slightly higher affinity for ERα. The binding of Raloxifene to the ligand-binding domain (LBD) of the estrogen receptor induces a distinct conformational change compared to the conformation induced by the natural ligand, 17β-estradiol.
Receptor Dimerization and DNA Binding
Upon ligand binding, the estrogen receptor dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding is a prerequisite for the transcriptional regulation of these genes.
Differential Co-regulator Recruitment
The tissue-specific effects of Raloxifene are primarily due to the differential recruitment of co-activator and co-repressor proteins to the ER-ligand complex.
-
In bone tissue , the Raloxifene-ER complex preferentially recruits co-activators, leading to the transcription of genes that promote bone formation and inhibit bone resorption. This results in an estrogenic, bone-protective effect.
-
In breast and uterine tissues , the conformation induced by Raloxifene binding favors the recruitment of co-repressors. This complex actively represses the transcription of estrogen-dependent genes that are involved in cell proliferation, leading to an anti-estrogenic effect.
Quantitative Data
The following tables summarize key quantitative data related to the pharmacological profile of Raloxifene.
| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Reference |
| Binding Affinity (Ki, nM) | 0.29 | 1.4 | |
| Relative Binding Affinity | 100% | 21% |
Table 1: Binding Affinity of Raloxifene for Estrogen Receptors
| Assay | Cell Line | Effect | Potency (IC50/EC50) | Reference |
| MCF-7 Cell Proliferation | Human Breast Cancer | Antagonist | IC50 ≈ 10 nM | |
| ERE-Luciferase Reporter Assay | HEK293 | Antagonist (with E2) | IC50 ≈ 1 nM | |
| Alkaline Phosphatase Activity | Ishikawa (Endometrial) | Antagonist | IC50 ≈ 1-10 nM | |
| Osteoblast Proliferation | Human Osteoblasts | Agonist | EC50 ≈ 10 nM |
Table 2: In Vitro Functional Activity of Raloxifene
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a representative experimental workflow for evaluating SERM activity.
Caption: Canonical Estrogen Signaling Pathway.
An In-depth Technical Guide to the Chemical Structure and Synthesis of ERX-11
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERX-11 is a novel, orally bioavailable small molecule that has demonstrated significant potential in the treatment of estrogen receptor-positive (ER+) breast cancer, including therapy-resistant forms.[1][2][3] Unlike traditional antiestrogens that competitively antagonize the estrogen receptor, ERX-11 employs a unique mechanism of action by disrupting the protein-protein interactions between the estrogen receptor alpha (ERα) and its essential coregulators.[4] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of ERX-11, supplemented with quantitative data and detailed experimental protocols.
Chemical Structure and Properties
ERX-11, also known as ERα coregulator-binding modulator-11, is a tribenzamide compound.[4] Its structure was designed to mimic a nuclear receptor binding motif crucial for the interaction between ERα and its coactivators.[4]
| Property | Value | Reference |
| IUPAC Name | 4-[[4-[[3-(2-hydroxyethoxy)-4-nitrobenzoyl]amino]-3-(2-methylpropoxy)benzoyl]amino]-3-(2-methylpropoxy)benzamide | [4] |
| CAS Number | 1350897-47-0 | [4] |
| Molecular Formula | C31H36N4O9 | [4] |
| Molar Mass | 608.648 g·mol−1 | [4] |
| Chemical Structure |
Synthesis of ERX-11
The synthesis of ERX-11 is based on the iterative amide bond formation of a 3-alkoxy-4-nitrobenzoic acid with a 3-alkoxy-4-aminobenzamide, constructing the characteristic tris-benzamide scaffold.[1]
Final Synthesis Steps:
The concluding steps in the synthesis of ERX-11 involve the coupling of a 4-nitrobenzoic acid containing a trityl-protected hydroxyethoxy group to a bis-benzamide intermediate.[1]
Reagents and Conditions:
-
Step (a): HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide), at room temperature for 24 hours.[1]
-
Step (b): TFA (Trifluoroacetic acid), at room temperature for 30 minutes for deprotection.[1]
Mechanism of Action
ERX-11 functions by directly interacting with the AF-2 domain of ERα, a region essential for the binding of coactivator proteins.[4] This interaction allosterically inhibits the binding of critical coregulators, such as SRC1, SRC3, and PELP1, to ERα.[1][4] By disrupting this interaction, ERX-11 effectively blocks both ligand-dependent and ligand-independent ER signaling pathways, which are crucial for the proliferation of ER+ breast cancer cells.[1][4]
Signaling Pathway Disruption by ERX-11
Caption: ERX-11 mechanism of action.
Quantitative Data
ERX-11 has demonstrated potent anti-proliferative activity against a panel of ER-positive breast cancer cell lines.
| Cell Line | IC50 (nM) | Reference |
| MCF-7 | 250 - 500 | [1] |
| ZR-75 | 250 - 500 | [1] |
| T-47D | 250 - 500 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of ERX-11 on the viability of breast cancer cells.
-
Cell Seeding: Seed breast cancer cells (1 x 10³ cells/well) in 96-well plates in phenol red-free RPMI medium containing 5% dextran-coated charcoal-treated fetal bovine serum (DCC-FBS).[1]
-
Incubation: Incubate the cells overnight.[1]
-
Treatment: Treat the cells with varying concentrations of ERX-11 in the presence or absence of 1 x 10⁻⁸ M 17-β-estradiol (E2) for 7 days.[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Cell Treatment: Treat cells with ERX-11 or vehicle control for the desired time period.
-
Reagent Addition: Add the Caspase-Glo 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.[1]
Immunoprecipitation and Western Blotting
This protocol is used to analyze protein-protein interactions and protein expression levels.
-
Cell Lysis: Prepare whole-cell lysates using RIPA buffer containing protease and phosphatase inhibitors.[5][6]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Immunoprecipitation: For co-immunoprecipitation, incubate cell lysates with a primary antibody against the protein of interest, followed by the addition of protein A/G-agarose beads.
-
SDS-PAGE and Transfer: Separate the immunoprecipitated proteins or total cell lysates (50 µg) by SDS-PAGE and transfer them to a PVDF membrane.[5][6]
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary and secondary antibodies.
Experimental Workflow for Target Validation
Caption: Workflow for validating ERX-11's mechanism.
Preclinical Efficacy
In vivo studies using murine xenograft and patient-derived breast tumor explant models have demonstrated the potent anti-tumor activity of ERX-11.[1][2][3] The compound is orally bioavailable and has not shown overt signs of toxicity at therapeutic doses.[1][2][4] In a xenograft model using ER-positive ZR-75 cells, oral administration of ERX-11 at 10 mg/kg/day resulted in a significant reduction in tumor volume.[7]
Conclusion
ERX-11 represents a first-in-class agent with a novel mechanism of action that overcomes some of the limitations of current endocrine therapies.[1][2][3] By disrupting the critical protein-protein interactions necessary for ERα-mediated oncogenic signaling, ERX-11 shows promise for the treatment of both therapy-sensitive and therapy-resistant ER+ breast cancers.[1][2][3] Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers | eLife [elifesciences.org]
- 4. ERX-11 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Estrogen receptor coregulator binding modulator (ERX-11) enhances the activity of CDK4/6 inhibitors against estrogen receptor-positive breast cancers | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
The Discovery and Development of ERX-11: A Novel Estrogen Receptor Coregulator Binding Modulator
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The emergence of resistance to standard endocrine therapies in estrogen receptor-positive (ER+) breast cancer represents a significant clinical challenge. A key mechanism driving this resistance involves the sustained signaling of the estrogen receptor alpha (ERα) through its interaction with various coregulator proteins. This has spurred the development of novel therapeutic strategies aimed at disrupting these critical protein-protein interactions. ERX-11, a first-in-class small molecule, has been identified as a potent and orally bioavailable ER coregulator binding modulator. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of ERX-11, presenting key data and experimental methodologies to inform the scientific community.
Introduction: Targeting the ER-Coregulator Axis
The majority of breast cancers express the estrogen receptor alpha (ERα), a ligand-activated transcription factor that drives tumor growth and proliferation.[1][2] Standard-of-care endocrine therapies, such as selective estrogen receptor modulators (SERMs) like tamoxifen and selective estrogen receptor degraders (SERDs) like fulvestrant, target the ligand-binding domain of ERα. However, acquired resistance to these agents is common, often mediated by mutations in the ERα gene or through ligand-independent activation pathways that maintain the interaction between ERα and its coregulators.[1][2][3]
ERX-11 was rationally designed as a small-molecule peptidomimetic to emulate the nuclear receptor (NR) box motif (LXXLL), which is crucial for the interaction between ERα and its coactivators.[1][3] By binding to a distinct site on ERα, specifically within the activation function 2 (AF-2) domain, ERX-11 allosterically disrupts the ERα-coregulator protein-protein interface.[4] This novel mechanism of action allows ERX-11 to inhibit ER signaling in both therapy-sensitive and therapy-resistant breast cancer models.[1][2][3]
Mechanism of Action of ERX-11
ERX-11 directly interacts with ERα, leading to a conformational change that prevents the binding of essential coregulators, such as Steroid Receptor Coactivator-1 (SRC-1), SRC-3, and Proline-, Glutamic Acid-, and Leucine-rich Protein 1 (PELP1).[1][4] This disruption of the ERα interactome has been shown to inhibit the transcription of E2-regulated genes, leading to the downregulation of pathways involved in cell proliferation and survival, including the MAPK signaling pathway, and the induction of apoptosis.[1] Unlike SERDs, ERX-11 does not cause the immediate degradation of the ERα protein but rather modulates its transcriptional activity.[3]
Signaling Pathway Disruption by ERX-11
The binding of estradiol (E2) to ERα typically promotes a conformational change that facilitates the recruitment of coregulator proteins, leading to the transcription of target genes that drive cell proliferation. ERX-11 intervenes in this process by binding to the AF-2 domain of ERα, thereby blocking the recruitment of coregulators and inhibiting downstream signaling.
Quantitative Preclinical Data
ERX-11 has demonstrated potent anti-proliferative activity across a range of ER+ breast cancer cell lines, including those resistant to conventional therapies.
Table 1: In Vitro Anti-proliferative Activity of ERX-11
| Cell Line | ER Status | Acquired Resistance | IC50 of ERX-11 (nM) | Citation |
| MCF-7 | Positive | - | 250 - 500 | [1][4] |
| ZR-75 | Positive | - | 250 - 500 | [1][4] |
| T-47D | Positive | - | 250 - 500 | [1] |
| MCF-7/TamR | Positive | Tamoxifen | Not specified, but effective | [5][6] |
| MCF-7/LTLT | Positive | Letrozole | Not specified, but effective | [5][7] |
| Multiple ER-negative | Negative | - | No significant effect | [1][3] |
Table 2: Molecular Effects of ERX-11 in ER+ Breast Cancer Cells
| Parameter | Cell Line | Effect of ERX-11 | Citation |
| E2-regulated gene expression | ZR-75 | 669 genes downregulated, 211 genes upregulated | [1] |
| ERα-protein interactions | MCF-7 | Disrupted interactions with 91 nuclear proteins | [1][3] |
| Apoptosis | ZR-75, T-47D | Induction of Caspase 3/7 activity | [1] |
Table 3: In Vivo Efficacy of ERX-11 in Xenograft Models
| Xenograft Model | Treatment | Outcome | Citation |
| ZR-75 | 10 mg/kg/day ERX-11 (oral) | Significant reduction in tumor growth | [8] |
| MCF-7-PELP1 | Not specified | 73% reduction in tumor volume | [8] |
| MCF-7/TamR | 10 mg/kg/day ERX-11 + 50 mg/kg/day Palbociclib | Synergistic tumor regression | [7][9] |
| MCF-7/LTLT | 10 mg/kg/day ERX-11 + 50 mg/kg/day Palbociclib | Synergistic reduction in tumor volume | [7] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used in the evaluation of ERX-11.
Cell Viability and Proliferation Assays
-
MTT Assay:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with increasing concentrations of ERX-11 or vehicle control in the presence of 10 nM 17-β-estradiol (E2).
-
After 5-7 days of incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The formazan crystals are solubilized with DMSO or another suitable solvent.
-
Absorbance is measured at 570 nm to determine cell viability.[1]
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Cells are seeded and treated as described for the MTT assay in opaque-walled 96-well plates.
-
After the treatment period, the plate and CellTiter-Glo® reagent are equilibrated to room temperature.
-
CellTiter-Glo® reagent is added to each well, and the contents are mixed for 2 minutes on an orbital shaker to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Apoptosis Assay
-
Caspase-Glo® 3/7 Assay:
-
Cells are seeded in 96-well plates and treated with ERX-11, tamoxifen, fulvestrant (ICI), or vehicle control.
-
After the desired treatment time, Caspase-Glo® 3/7 reagent is added to each well.
-
The contents are mixed and incubated at room temperature for 1-2 hours.
-
Luminescence, which is proportional to caspase activity, is measured with a luminometer.[1]
-
ERX-11 and ERα Interaction Studies
-
Biotinylated ERX-11 Pull-Down Assay:
-
Nuclear lysates are prepared from ER+ breast cancer cells (e.g., ZR-75 or MCF-7).
-
Lysates are incubated with biotinylated ERX-11 or a biotinylated control molecule for 2-4 hours at 4°C.
-
Streptavidin-agarose beads are added to the lysates and incubated for an additional 1-2 hours to capture the biotinylated complexes.
-
The beads are washed multiple times with lysis buffer to remove non-specific binders.
-
The bound proteins are eluted by boiling in SDS-PAGE sample buffer.
-
Eluted proteins are analyzed by Western blotting using an anti-ERα antibody to confirm the interaction.[1]
-
Experimental Workflow: Biotin Pull-Down Assay
In Vivo Xenograft Studies
-
ER+ breast cancer cells (e.g., ZR-75, MCF-7/TamR) are mixed with Matrigel.
-
The cell suspension is implanted into the mammary fat pads of 6-week-old female nude mice. For ER+ models, mice are typically implanted with a slow-release estradiol pellet.[8][9]
-
Once tumors are established (e.g., reach a volume of 100-150 mm³), mice are randomized into treatment groups (vehicle, ERX-11, combination therapy).
-
ERX-11 is administered by oral gavage, typically at a dose of 10 mg/kg/day.[7][8]
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation markers like Ki-67.[7][8]
Future Directions and Conclusion
ERX-11 represents a significant advancement in the development of therapies for ER+ breast cancer, particularly for endocrine-resistant disease. Its novel mechanism of targeting the ERα-coregulator interface circumvents common resistance pathways.[1][3] Preclinical data have demonstrated its potent anti-tumor activity both in vitro and in vivo, with a favorable toxicity profile in animal models.[3][4]
Furthermore, studies have shown that ERX-11 acts synergistically with CDK4/6 inhibitors like palbociclib, suggesting a promising combination therapy strategy to overcome resistance.[5][9] The development of ERX-11 analogs with even greater potency is also underway.[10] The compelling preclinical evidence strongly supports the continued development of ERX-11 and its progression into human clinical trials for the treatment of ER+ breast cancer.[11]
References
- 1. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers | eLife [elifesciences.org]
- 4. ERX-11 - Wikipedia [en.wikipedia.org]
- 5. Estrogen receptor coregulator binding modulator (ERX-11) enhances the activity of CDK4/6 inhibitors against estrogen receptor-positive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Estrogen receptor coregulator binding modulator (ERX-11) enhances the activity of CDK4/6 inhibitors against estrogen receptor-positive breast cancers | springermedizin.de [springermedizin.de]
- 10. aacrjournals.org [aacrjournals.org]
- 11. news.uthscsa.edu [news.uthscsa.edu]
ERX-11: A Novel Antiestrogen Agent for ER-Positive Breast Cancer - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ERX-11, a novel, orally bioavailable small molecule that functions as an estrogen receptor α (ERα) coregulator binding modulator. Unlike traditional antiestrogens that competitively inhibit ligand binding, ERX-11 disrupts the protein-protein interactions between ERα and its coregulators, a critical step in ER-mediated oncogenic signaling. This document details the mechanism of action, preclinical efficacy, and key experimental methodologies related to ERX-11. All quantitative data are presented in structured tables, and detailed protocols for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic agent for both therapy-sensitive and resistant ER-positive breast cancers.
Introduction
A majority of breast cancers are estrogen receptor-positive (ER+), and endocrine therapies targeting ERα are the cornerstone of treatment.[1][2] However, a significant number of patients develop resistance to these therapies over time, often while still relying on ERα signaling for tumor growth.[1][2] This resistance can be driven by mutations in the ESR1 gene or through the enhanced interaction of ERα with various coregulator proteins that promote its transcriptional activity.[1][2]
ERX-11 emerges as a first-in-class therapeutic agent that addresses this unmet clinical need.[1][2] It is an orally active small-molecule tribenzamide compound that does not compete with estradiol for binding to the ligand-binding pocket of ERα. Instead, it interacts with a distinct site on the receptor, the AF-2 domain, thereby inhibiting the recruitment of essential coregulators.[3] This unique mechanism allows ERX-11 to be effective against both wild-type and mutant forms of ERα and in therapy-resistant breast cancer models.[1][2]
Mechanism of Action
ERX-11 functions by disrupting the critical protein-protein interactions between the estrogen receptor and its coregulators.[1][2] Upon activation by estrogen, ERα undergoes a conformational change that facilitates the recruitment of coactivator proteins, which are essential for the transcription of genes that drive cell proliferation. ERX-11 binds to the AF-2 domain of ERα, a key site for coregulator binding, and sterically hinders the interaction with coactivators such as SRC1, SRC3, and PELP1.[1][3] This disruption of the ERα interactome effectively blocks downstream signaling pathways, leading to a potent anti-proliferative effect and the induction of apoptosis in ER+ breast cancer cells.[1][2] Notably, ERX-11 has been shown to disrupt the interaction of ERα with 91 of its binding proteins.[1]
Quantitative Data
The preclinical efficacy of ERX-11 has been demonstrated in a variety of ER+ breast cancer models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Efficacy of ERX-11 in ER+ Breast Cancer Cell Lines
| Cell Line | ER Status | Resistance Model | IC50 (nM) | Citation |
| MCF-7 | ER+ | Parental | 250-500 | [1][3] |
| ZR-75 | ER+ | Parental | 250-500 | [3] |
| T-47D | ER+ | Parental | ~500 | [1] |
| BT-474 | ER+ | Parental | ~500 | [1] |
| MCF-7-TamR | ER+ | Tamoxifen-Resistant | ~500 | [1] |
| MCF-7-LTLT | ER+ | Letrozole-Resistant | ~500 | [1] |
Table 2: In Vivo Efficacy of ERX-11 in Xenograft Models
| Xenograft Model | Treatment | Dosage & Administration | Tumor Growth Inhibition | Citation |
| ZR-75 | ERX-11 | 10 mg/kg/day, oral gavage | 63% reduction | [3] |
| MCF-7-PELP1 | ERX-11 | 10 mg/kg/day, oral gavage | 73% reduction | [3] |
| Tamoxifen-Resistant | ERX-11 + Palbociclib | 10 mg/kg/day (ERX-11), 50 mg/kg/day (Palbociclib), oral gavage | Synergistic reduction | [4] |
| Letrozole-Resistant | ERX-11 + Palbociclib | 10 mg/kg/day (ERX-11), 50 mg/kg/day (Palbociclib), oral gavage | Synergistic reduction | [4] |
Detailed Methodologies
This section provides detailed protocols for key experiments used in the preclinical evaluation of ERX-11.
Cell Viability (MTT) Assay
This protocol is adapted for ER+ breast cancer cell lines such as MCF-7 and ZR-75.
Materials:
-
ER+ breast cancer cells (e.g., MCF-7, ZR-75)
-
RPMI-1640 medium without phenol red
-
Dextran-coated charcoal-treated fetal bovine serum (DCC-FBS)
-
ERX-11 stock solution (in DMSO)
-
Estradiol (E2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Treatment:
-
Prepare serial dilutions of ERX-11 in culture medium.
-
Add the desired concentrations of ERX-11 to the wells, with or without 1 x 10-8 M E2.
-
Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[6]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate at room temperature in the dark for 2 hours with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Orthotopic Xenograft Model
This protocol describes the establishment of an orthotopic breast cancer xenograft model in nude mice.
Materials:
-
Female athymic nude mice (e.g., NCr-nu/nu), 6-8 weeks old
-
ER+ breast cancer cells (e.g., ZR-75)
-
Matrigel
-
Estradiol pellets (0.72 mg, 60-day release)
-
ERX-11 formulation for oral gavage (e.g., in 30% Captisol)[3]
-
Anesthetics (e.g., isoflurane)
-
Surgical tools
-
Calipers
Procedure:
-
Animal Preparation and Estrogen Supplementation:
-
Implant an estradiol pellet subcutaneously in the dorsal flank of each mouse to support the growth of ER+ tumors.[7]
-
-
Cell Preparation and Injection:
-
Harvest and resuspend ZR-75 cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (5 x 106 cells) into the fourth mammary fat pad.[7]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Treatment:
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Immunoprecipitation-Mass Spectrometry (IP-MS)
This protocol outlines the general steps for identifying proteins that interact with ERα and how this interaction is affected by ERX-11.
Materials:
-
ER+ breast cancer cells (e.g., MCF-7)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-ERα antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Cell Lysis:
-
Immunoprecipitation:
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the ERα-containing protein complexes from the beads using an appropriate elution buffer.[10]
-
-
Mass Spectrometry:
-
Prepare the eluted proteins for mass spectrometry by in-solution or in-gel digestion with trypsin.[10]
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins and quantify their abundance to determine which protein interactions with ERα are disrupted by ERX-11.
-
Synthesis of ERX-11
ERX-11 is a tris-benzamide derivative. The synthesis generally involves the iterative coupling of substituted benzoic acids and aminobenzamides. A representative synthesis is outlined below, based on general methods for preparing such compounds.[11][12][13]
General Synthetic Scheme:
-
Preparation of Substituted Benzoyl Chlorides: Substituted benzoic acids are converted to their corresponding acid chlorides using a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Amide Bond Formation: The benzoyl chloride is then reacted with an appropriate aminobenzamide derivative in the presence of a base (e.g., pyridine, triethylamine) to form the amide bond.
-
Iterative Coupling: This process is repeated to build the tris-benzamide scaffold of ERX-11.
-
Final Modification and Purification: The final steps may involve the deprotection of any protecting groups and purification of the final compound by chromatography.
Conclusion
ERX-11 represents a significant advancement in the development of novel antiestrogen therapies. Its unique mechanism of action, targeting the ERα-coregulator interaction, provides a promising strategy to overcome the limitations of current endocrine treatments. The robust preclinical data, demonstrating its efficacy in both therapy-sensitive and resistant models, along with its oral bioavailability and favorable safety profile, strongly support its continued development and potential clinical translation for patients with ER+ breast cancer. This technical guide provides a foundational resource for researchers and drug development professionals interested in furthering the understanding and application of this innovative therapeutic agent.
References
- 1. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT (Assay protocol [protocols.io]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 10. Immunoprecipitation (IP) and Mass Spectrometry [protocols.io]
- 11. Tris-benzimidazole derivatives: design, synthesis and DNA sequence recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pjps.pk [pjps.pk]
ERX-11's Impact on ERα-Coregulator Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers. Its transcriptional activity is dependent on interactions with various coregulator proteins. Resistance to endocrine therapies often involves the reprogramming of these ERα-coregulator interactions. ERX-11 is a novel small molecule designed to directly target and disrupt these critical protein-protein interactions, offering a promising therapeutic strategy for both therapy-sensitive and resistant ER-positive breast cancers.[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of action of ERX-11, focusing on its effects on ERα-coregulator interactions, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Quantitative Data
ERX-11 has demonstrated potent and specific activity against ER-positive breast cancer cells. The following tables summarize the key quantitative data regarding its efficacy and impact on ERα signaling.
| Parameter | Cell Lines | Value | Reference |
| IC50 (Proliferation Inhibition) | 8 ER-positive breast cancer cell lines (including ZR-75 and MCF-7) | 250 - 500 nM | [1] |
| Effect on ER-negative cell lines | 11 out of 12 ER-negative cell lines | No significant activity | [2] |
Table 1: In Vitro Efficacy of ERX-11
| Interaction | Effect of ERX-11 | Number of Proteins | Reference |
| ERα - Nuclear Proteins | Disruption of interaction | 91 | [2][3] |
| ERα - Coregulators | Disruption of interaction | Including SRC1, SRC3, PELP1 | [1][2][3] |
| ERα - Proteins not affected by Tamoxifen | Disruption of interaction | 33 of 88 (37.5%) | [1] |
Table 2: Impact of ERX-11 on ERα Protein Interactions
Mechanism of Action
ERX-11 functions by binding to the activation function-2 (AF-2) domain of ERα, a region crucial for the recruitment of coregulators.[1] By occupying this site, ERX-11 physically hinders the binding of coregulator proteins containing the nuclear receptor (NR) box motif, such as SRC1, SRC3, and PELP1.[2][3] This disruption prevents the assembly of a functional transcriptional complex, thereby inhibiting both ligand-dependent and ligand-independent ERα signaling.[1][4]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effect of ERX-11 on ERα-coregulator interactions.
Co-Immunoprecipitation (Co-IP)
This protocol is for the immunoprecipitation of endogenous ERα from breast cancer cell lines to identify interacting coregulators.
Materials:
-
ERα-positive breast cancer cells (e.g., MCF-7, ZR-75)
-
ERX-11
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-ERα antibody (for IP)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli buffer)
-
Antibodies for Western blotting (e.g., anti-SRC1, anti-SRC3, anti-PELP1)
Procedure:
-
Culture ERα-positive breast cancer cells to 80-90% confluency.
-
Treat cells with vehicle or desired concentrations of ERX-11 for the specified time.
-
Lyse cells with ice-cold lysis buffer.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with anti-ERα antibody overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes by boiling the beads in elution buffer for 5-10 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting with antibodies against ERα and specific coregulators.
Proximity Ligation Assay (PLA)
This in situ technique allows for the visualization and quantification of protein-protein interactions within intact cells.
Materials:
-
ERα-positive breast cancer cells grown on coverslips
-
ERX-11
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (provided in PLA kits)
-
Primary antibodies raised in different species (e.g., mouse anti-ERα, rabbit anti-SRC1)
-
PLA probes (anti-mouse MINUS and anti-rabbit PLUS)
-
Ligation and amplification reagents (provided in PLA kits)
-
Fluorescently labeled detection reagents
-
Mounting medium with DAPI
Procedure:
-
Seed and treat cells with ERX-11 as described for Co-IP.
-
Fix cells with fixation solution and permeabilize.
-
Block non-specific antibody binding.
-
Incubate with a pair of primary antibodies targeting ERα and the coregulator of interest.
-
Incubate with PLA probes.
-
Perform the ligation reaction to form a circular DNA template if the probes are in close proximity.
-
Amplify the circular DNA template via rolling circle amplification.
-
Detect the amplified product with fluorescently labeled oligonucleotides.
-
Mount coverslips with DAPI-containing mounting medium.
-
Visualize and quantify the PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction.
Mass Spectrometry-Based Proteomics
This unbiased approach identifies the global changes in the ERα interactome upon ERX-11 treatment.
Materials:
-
ERα-positive breast cancer cells
-
ERX-11
-
Cross-linking agent (e.g., formaldehyde)
-
Cell lysis buffer for mass spectrometry
-
Anti-ERα antibody for IP
-
Protein A/G magnetic beads
-
Enzymes for protein digestion (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Treat cells with vehicle or ERX-11.
-
Cross-link protein complexes with formaldehyde.
-
Lyse cells and sonicate to shear chromatin.
-
Perform immunoprecipitation of ERα as described in the Co-IP protocol.
-
On-bead digest the immunoprecipitated protein complexes with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the proteins using a proteomics software suite. Compare the protein abundance between vehicle and ERX-11 treated samples to identify disrupted interactions.
Conclusion
ERX-11 represents a novel class of ERα inhibitors that function by disrupting the crucial interactions between ERα and its coregulators. Its ability to inhibit the proliferation of both endocrine-sensitive and -resistant breast cancer cells highlights its potential as a valuable therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the mechanism of ERX-11 and developing similar targeted therapies. Further quantitative studies to determine the precise binding affinity (Kd) of ERX-11 for ERα and the exact percentage of disruption for specific ERα-coregulator interactions will provide a more complete understanding of its molecular pharmacology.
References
- 1. ERX-11 - Wikipedia [en.wikipedia.org]
- 2. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers | eLife [elifesciences.org]
- 3. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of estrogen receptor coregulators in endocrine resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
ERX-11: A Novel Modulator of Estrogen Receptor-Coregulator Interaction for ER-Positive Cancers
A Technical Whitepaper on Foundational Research
This document provides an in-depth overview of the foundational research on ERX-11, a first-in-class estrogen receptor (ER) coregulator binding modulator. Developed to combat therapy resistance in estrogen receptor-positive (ER+) breast cancer, ERX-11 presents a novel mechanism of action that distinguishes it from traditional endocrine therapies. This guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of the core scientific principles underlying ERX-11's function.
Introduction: Addressing a Critical Unmet Need
The majority of breast cancers are ER-positive, and while endocrine therapies like tamoxifen or aromatase inhibitors are initially effective, acquired resistance is a major clinical challenge.[1][2] These resistant tumors often maintain ER signaling, not through direct estrogen binding, but via interactions with critical oncogenic coregulator proteins.[1][2] This creates a need for therapies that can disrupt these interactions. ERX-11, a small organic molecule, was developed to meet this need by directly targeting the estrogen receptor alpha (ERα) and blocking its binding to a subset of coregulators, thereby inhibiting oncogenic signaling in both therapy-sensitive and therapy-resistant cancers.[1][2][3]
Mechanism of Action: A Paradigm Shift from Competitive Antagonism
Unlike conventional antiestrogens such as tamoxifen or fulvestrant, which competitively bind to the ligand-binding site of the ER, ERX-11 employs a distinct mechanism.[4] It interacts with a different region of the ERα, the AF-2 domain, which is crucial for coregulator binding.[1][4] By binding to this site, ERX-11 effectively prevents the protein-protein interactions necessary for the receptor to regulate gene expression.[1][4]
This novel approach allows ERX-11 to:
-
Block both ligand-dependent and ligand-independent ER signaling.[4]
-
Inhibit the function of both native and mutant forms of ER.[1]
-
Induce apoptosis in cancer cells, an effect not typically seen with tamoxifen.[4]
-
Remain effective in therapy-resistant models where traditional agents fail.[1][5]
Modeling studies and experimental data confirm that ERX-11 binds to the tamoxifen-binding site in certain contexts but can also bind to the AF-2 domain, particularly in the presence of selective estrogen receptor degraders (SERDs).[1]
Quantitative Data Summary
The efficacy of ERX-11 has been quantified across numerous preclinical models. The data highlights its potency against both endocrine-sensitive and resistant ER+ breast cancer cell lines and tumors.
Table 1: In Vitro Anti-proliferative Activity of ERX-11
| Cell Line Model | Cancer Type | Key Characteristics | IC50 Value | Citation(s) |
|---|---|---|---|---|
| ZR-75 | ER+ Breast Cancer | Endocrine Sensitive | 250 - 500 nM | [4] |
| MCF-7 | ER+ Breast Cancer | Endocrine Sensitive | 250 - 500 nM | [4] |
| Multiple (8 lines) | ER+ Breast Cancer | Therapy-Sensitive & Resistant | 250 - 500 nM | [4] |
| ER-Negative Lines | Breast Cancer | ER Negative Control | Inactive |[1][4] |
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment | Dosage | Outcome | Citation(s) |
|---|---|---|---|---|
| ZR-75 | ERX-11 Monotherapy | 10 mg/kg/day (oral) | 63% reduction in tumor volume | [5] |
| MCF-7-PELP1 | ERX-11 Monotherapy | Not specified | 73% reduction in tumor volume | [5] |
| MCF-7/TamR | ERX-11 + Palbociclib | 10 mg/kg/day (ERX-11) | Synergistic tumor regression | [6][7] |
| MCF-7/LTLT | ERX-11 + Palbociclib | 10 mg/kg/day (ERX-11) | Synergistic tumor regression |[6] |
Table 3: Mechanistic Insights
| Parameter | Method | Finding | Citation(s) |
|---|---|---|---|
| ER-Coregulator Interaction | IP-Mass Spectrometry (MCF-7 cells) | Disrupted interactions of 91 nuclear ER-binding proteins, including SRC1, SRC3, and PELP1. | [1][4] |
| Gene Expression | RNA-Sequencing (ZR-75 cells) | Altered the expression of 880 Estradiol-regulated genes. |[1] |
Experimental Protocols
The foundational research on ERX-11 utilized a range of established and advanced molecular biology techniques to elucidate its mechanism and efficacy.
4.1. Cell Viability and Proliferation Assays
-
Objective: To determine the anti-proliferative effect of ERX-11 on cancer cell lines.
-
Methodology:
-
Cell Seeding: ER+ breast cancer cells (e.g., ZR-75, MCF-7) were seeded in multi-well plates.[8][9]
-
Treatment: Cells were treated with varying concentrations of ERX-11, vehicle control, and other agents like tamoxifen or fulvestrant for a specified duration (e.g., 5-7 days).[1][7]
-
Viability Measurement: Cell viability was quantified using standard assays.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
-
4.2. Analysis of ER-Coregulator Protein Interactions
-
Objective: To identify the specific ER-coregulator interactions disrupted by ERX-11.
-
Methodology (Immunoprecipitation followed by Mass Spectrometry - IP-MS):
-
Cell Culture and Treatment: Nuclear lysates were prepared from ER+ cells (e.g., MCF-7) treated with either vehicle or ERX-11.[1]
-
Immunoprecipitation (IP): An antibody targeting ERα was used to pull down the ER protein and its bound interactors from the lysates.[1][9]
-
Elution and Digestion: The immunoprecipitated protein complexes were eluted and digested into peptides.
-
Mass Spectrometry (MS): The peptide mixture was analyzed by mass spectrometry to identify and quantify the proteins present in the complex.[1][8][9]
-
Data Comparison: The protein profiles from vehicle-treated and ERX-11-treated samples were compared to identify proteins whose binding to ER was significantly reduced by ERX-11.[1]
-
4.3. In Vivo Xenograft and Explant Models
-
Objective: To evaluate the anti-tumor efficacy and safety of ERX-11 in a living organism.
-
Methodology:
-
Xenograft Implantation: Human ER+ breast cancer cells (e.g., ZR-75) were mixed with Matrigel and implanted into the mammary fat pads of immunocompromised female mice.[5][8]
-
Tumor Growth: Tumors were allowed to establish.
-
Treatment Administration: Mice were randomized into groups and treated with vehicle or ERX-11 (e.g., 10 mg/kg/day) via oral gavage.[5][6]
-
Monitoring: Tumor volume and mouse body weight were measured regularly.[6]
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemical staining for proliferation (Ki-67) and apoptosis (TUNEL) markers.[5]
-
Patient-Derived Explants (PDEs): For some studies, fresh patient tumor tissue was cultured ex vivo and treated with ERX-11 to assess its activity on primary human tumors.[1][8][9]
-
Synergistic Activity with CDK4/6 Inhibitors
A significant advancement in ERX-11 research is the discovery of its synergistic effect with CDK4/6 inhibitors like palbociclib.[8][9] This combination has proven highly effective in decreasing the proliferation of both endocrine therapy-sensitive and resistant breast cancer cells.[8][9]
-
Mechanism: The combination therapy leads to a more profound disruption of ER-coregulator interactions than either drug alone.[8][9] It also significantly alters the expression of proteins involved in E2F1 and ER signaling pathways.[8][9]
-
Preclinical Efficacy: In xenograft models of tamoxifen- and letrozole-resistant breast cancer, the combination of ERX-11 and palbociclib caused significant tumor regression, an outcome superior to either monotherapy.[6][8]
Conclusion and Future Directions
ERX-11 represents a significant innovation in the treatment of ER+ breast cancer. Its unique mechanism of disrupting ER-coregulator interactions provides a powerful tool to combat the development of resistance to conventional endocrine therapies. Foundational research has demonstrated its potent anti-proliferative and pro-apoptotic activity in a wide range of preclinical models.[1] Furthermore, its oral bioavailability and favorable toxicity profile in animals underscore its clinical potential.[1][2]
The synergistic effects observed with CDK4/6 inhibitors suggest that combination therapies involving ERX-11 could offer a highly effective strategy for managing advanced and resistant ER+ breast cancer.[8] Efforts are currently underway to assess ERX-11 and its analogs in human clinical trials, which will be crucial in translating this promising preclinical research into tangible benefits for patients.[4]
References
- 1. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ERX-11 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Estrogen receptor coregulator binding modulator (ERX-11) enhances the activity of CDK4/6 inhibitors against estrogen receptor-positive breast cancers | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. Estrogen receptor coregulator binding modulator (ERX-11) enhances the activity of CDK4/6 inhibitors against estrogen receptor-positive breast cancers [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacology of Estrogen Receptor Modulator 11 (ERX-11)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptor Modulator 11 (ERX-11) is a novel, orally bioavailable small molecule that represents a significant advancement in the targeted therapy of estrogen receptor-positive (ER+) breast cancer. Unlike traditional selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs) that competitively inhibit the ligand-binding domain of the estrogen receptor (ER), ERX-11 employs a unique mechanism of action. It functions as an ER coregulator binding modulator, disrupting the critical protein-protein interactions between ERα and its coregulators, which are essential for the receptor's transcriptional activity and the proliferation of cancer cells. This guide provides a comprehensive overview of the pharmacology of ERX-11, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
ERX-11 was developed to mimic the nuclear receptor (NR) box motif, a key component in the interaction between ER and its coregulators.[1] By binding to a distinct site on the ERα protein, ERX-11 allosterically inhibits the binding of essential coactivators, such as PELP1, SRC1, and SRC3, to the AF-2 domain of the receptor.[2] This disruption prevents the formation of a functional transcriptional complex, thereby blocking both ligand-dependent and ligand-independent ER signaling pathways.[2] This novel mechanism allows ERX-11 to be effective in both therapy-sensitive and therapy-resistant breast cancer models, including those with acquired resistance to conventional endocrine therapies.[1][2]
Quantitative Pharmacology
The preclinical efficacy of ERX-11 has been demonstrated through a series of in vitro and in vivo studies.
In Vitro Efficacy
ERX-11 exhibits potent anti-proliferative activity against a panel of ER+ breast cancer cell lines, with no significant effect on ER-negative cells.
| Cell Line | ER Status | IC50 (nM) | Reference |
| MCF-7 | Positive | 250-500 | [2] |
| ZR-75 | Positive | 250-500 | [2] |
| T47D | Positive | 250-500 | [2] |
| BT474 | Positive | 250-500 | [2] |
| MDA-MB-231 | Negative | Inactive | |
| SKBR3 | Negative | Inactive |
Table 1: In Vitro Anti-proliferative Activity of ERX-11.
In Vivo Efficacy
In preclinical xenograft models, orally administered ERX-11 has shown significant tumor growth inhibition without overt signs of toxicity.
| Xenograft Model | Treatment and Dosage | Tumor Growth Inhibition | Reference |
| ZR-75 | 10 mg/kg/day, oral gavage | 63% reduction in tumor volume | [3] |
| MCF-7-PELP1 | 10 mg/kg/day, oral gavage | 73% reduction in tumor volume | [3] |
| MCF-7/TamR | 10 mg/kg/day ERX-11 + 50 mg/kg/day Palbociclib, oral gavage | Significant tumor regression | [4] |
| MCF-7/LTLT | 10 mg/kg/day ERX-11 + 50 mg/kg/day Palbociclib, oral gavage | Significant tumor regression | [4] |
Table 2: In Vivo Anti-tumor Efficacy of ERX-11.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the pharmacological evaluation of ERX-11.
ER-Coregulator Interaction Assays
This assay is used to confirm the direct interaction of ERX-11 with the estrogen receptor.
-
Preparation of Biotinylated ERX-11: ERX-11 is chemically synthesized with a biotin tag.
-
Cell Lysate Preparation: Nuclear extracts from ER+ breast cancer cells (e.g., ZR-75, MCF-7) are prepared.
-
Incubation: The nuclear lysate is incubated with biotinylated ERX-11 or a biotin-control.
-
Pulldown: Streptavidin-coated beads are added to the lysate to capture the biotinylated ERX-11 and any interacting proteins.
-
Washing: The beads are washed multiple times to remove non-specific binding proteins.
-
Elution and Detection: The bound proteins are eluted from the beads and analyzed by Western blotting using an anti-ERα antibody.
This assay confirms the specific domain of ERα that interacts with ERX-11.
-
Protein Expression and Purification: GST-tagged domains of ERα (e.g., AF-1, DNA-binding domain, AF-2) are expressed in and purified from E. coli.
-
Immobilization: The purified GST-fusion proteins are immobilized on glutathione-agarose beads.
-
Binding: The immobilized proteins are incubated with biotinylated ERX-11.
-
Washing: The beads are washed to remove unbound ERX-11.
-
Detection: The presence of bound biotinylated ERX-11 is detected by Western blotting using an anti-biotin antibody.
PLA is used to visualize and quantify the disruption of ER-coregulator interactions within intact cells.
-
Cell Culture and Treatment: ER+ breast cancer cells are cultured on coverslips and treated with vehicle or ERX-11.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Primary Antibody Incubation: Cells are incubated with a pair of primary antibodies raised in different species, one targeting ERα and the other targeting a specific coregulator (e.g., PELP1, SRC1).
-
PLA Probe Incubation: Secondary antibodies conjugated with oligonucleotides (PLA probes) are added.
-
Ligation and Amplification: If the two proteins are in close proximity (<40 nm), the oligonucleotides are ligated to form a circular DNA template, which is then amplified via rolling-circle amplification.
-
Detection: The amplified product is detected using fluorescently labeled oligonucleotides, and the resulting fluorescent spots are visualized and quantified using fluorescence microscopy.
Cell Proliferation and Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of ERX-11 or vehicle control and incubated for a specified period (e.g., 5 days).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Tissue Preparation: Paraffin-embedded tumor sections from xenograft models are deparaffinized and rehydrated.
-
Permeabilization: The tissue sections are treated with proteinase K to permeabilize the cells.
-
Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP to label the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The incorporated biotin-dUTP is detected using a streptavidin-HRP conjugate and a substrate (e.g., DAB) to produce a colored precipitate in apoptotic cells.
-
Counterstaining and Visualization: The sections are counterstained with hematoxylin to visualize the nuclei and analyzed by light microscopy.
Protein Analysis (Western Blot)
Western blotting is used to detect and quantify the levels of specific proteins involved in ER signaling pathways.
-
Protein Extraction: Total protein is extracted from treated and untreated breast cancer cells or tumor tissues.
-
Protein Quantification: The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., ERα, PELP1, SRC1).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of ERX-11 in a living organism.
-
Cell Implantation: ER+ breast cancer cells (e.g., ZR-75, MCF-7) are mixed with Matrigel and injected into the mammary fat pads of female immunodeficient mice. For ER+ cell lines, an estrogen pellet is typically implanted subcutaneously to support initial tumor growth.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: ERX-11 is administered to the treatment group, typically by oral gavage, at a specified dose and schedule (e.g., 10 mg/kg/day). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Toxicity Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blotting).
Visualizations of Experimental and Logical Frameworks
Conclusion
ERX-11 presents a promising and innovative therapeutic strategy for ER+ breast cancer. Its unique mechanism of action, which targets the ER-coregulator interface, offers the potential to overcome the limitations of current endocrine therapies, particularly in the context of acquired resistance. The comprehensive preclinical data, supported by the detailed experimental protocols outlined in this guide, provide a strong rationale for the continued clinical development of ERX-11 as a novel treatment for patients with ER+ breast cancer.
References
- 1. clyte.tech [clyte.tech]
- 2. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
Methodological & Application
Application Notes and Protocols: ERX-11 In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the in vitro efficacy of ERX-11, a novel estrogen receptor (ER) coregulator binding modulator, on the viability of cancer cells. The primary application of this protocol is for ER-positive breast cancer cell lines.
Introduction
ERX-11 is an experimental antiestrogen that represents a novel class of hormonal antineoplastic agents.[1] Unlike traditional antiestrogens that competitively antagonize the estrogen receptor, ERX-11 functions by disrupting the protein-protein interactions between the estrogen receptor alpha (ERα) and its essential coregulators.[1][2][3][4] This unique mechanism of action allows ERX-11 to block ER-mediated oncogenic signaling, leading to the inhibition of proliferation and induction of apoptosis in ER-positive breast cancer cells.[2][3] Notably, ERX-11 has demonstrated efficacy in both therapy-sensitive and therapy-resistant breast cancer models.[2][3][4]
Mechanism of Action
ERX-11 directly interacts with the AF-2 domain of ERα, preventing the binding of crucial coregulators such as SRC1, SRC3, and PELP1.[1][2] This disruption of the ERα-coregulator complex inhibits the transcription of estrogen-responsive genes that are critical for cancer cell growth and survival. Consequently, ERX-11 down-regulates signaling pathways involved in cell cycle progression and promotes apoptotic pathways.[2]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ERX-11 in various ER-positive breast cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | ER Status | IC50 Range (nM) | Reference |
| ZR-75 | Positive | 250 - 500 | [2] |
| MCF-7 | Positive | 250 - 500 | [1] |
| T-47D | Positive | 250 - 500 | [2] |
| Additional ER+ Lines (8 total) | Positive | 250 - 500 | [2] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of ERX-11 on the viability of ER-positive breast cancer cells. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, ZR-75)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
ERX-11 compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well clear flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the ER-positive breast cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
ERX-11 Treatment:
-
Prepare a stock solution of ERX-11 in DMSO.
-
Perform serial dilutions of ERX-11 in complete growth medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). A vehicle control (medium with the same final concentration of DMSO as the highest ERX-11 concentration) must be included.
-
Carefully remove the medium from the wells and add 100 µL of the prepared ERX-11 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down or place the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals, resulting in a purple solution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the ERX-11 concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for the ERX-11 MTT cell viability assay.
Caption: ERX-11 mechanism of action in ER-positive breast cancer cells.
References
- 1. ERX-11 - Wikipedia [en.wikipedia.org]
- 2. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers | eLife [elifesciences.org]
- 4. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Estrogen Receptor Modulator 11 (ERM-11) in In Vivo Studies
Disclaimer: "Estrogen Receptor Modulator 11 (ERM-11)" is not a currently recognized scientific nomenclature for a specific compound. The following application notes and protocols are based on the well-characterized Selective Estrogen Receptor Modulator (SERM), Tamoxifen , as a representative molecule. Researchers should use this information as a guideline and optimize dosages and protocols for their specific novel modulator.
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity on estrogen receptors (ERs).[1][2] This dual activity allows them to block estrogen's effects in certain tissues, such as the breast, while mimicking estrogen's beneficial effects in other tissues, like bone.[3][4][5] This document provides a comprehensive guide for researchers on the dosage, administration, and experimental design for in vivo studies using a representative SERM, Tamoxifen, to evaluate its efficacy and mechanism of action, particularly in cancer models.
Mechanism of Action: Tamoxifen and other SERMs competitively bind to estrogen receptors (ERα and ERβ), causing a conformational change in the receptor.[3][4] This binding prevents endogenous estrogen (like estradiol) from activating the receptor.[3][5] In breast tissue, this action blocks estrogen-driven signals for cell proliferation, making it an effective therapy for ER-positive breast cancers.[3][6] The SERM-ER complex can then interact with co-regulatory proteins to either activate or suppress the transcription of estrogen-responsive genes, leading to its tissue-specific effects.[1][4]
Data Presentation: In Vivo Dosage and Administration
The appropriate dosage and administration route are critical for the successful outcome of in vivo studies. These parameters can vary significantly based on the animal model, the specific research question, and the formulation of the compound.
Table 1: Recommended Dosage of Tamoxifen for In Vivo Mouse Studies
| Application | Mouse Strain | Dosage Range (mg/kg/day) | Administration Route | Typical Duration | Reference / Notes |
| Tumor Xenograft Inhibition | Nude (nu/nu), NSG | 20 - 100 mg/kg | Oral Gavage (p.o.), Intraperitoneal (i.p.), Subcutaneous (s.c.), Medicated Chow | 4 - 8 weeks | Oral administration can lead to higher concentrations of active metabolites.[7] Medicated chow (e.g., 500-600 mg/kg in feed) offers continuous exposure.[8][9] |
| Cre-LoxP Induction | Various (e.g., C57BL/6) | 40 - 100 mg/kg | Intraperitoneal (i.p.), Oral Gavage (p.o.) | 2 - 7 consecutive days | A common regimen is 75-80 mg/kg via i.p. injection for 5 consecutive days.[10][11] Lower doses (25 mg/kg for 3 days) have also been shown to be effective with fewer side effects.[12] |
| Bone Density Studies | Ovariectomized models | 10 - 40 mg/kg | Oral Gavage (p.o.), Intraperitoneal (i.p.) | 4 - 12 weeks | Higher doses (>100 mg/kg) can have direct effects on bone formation, which may confound results.[13] |
Table 2: Pharmacokinetic Parameters of Tamoxifen in Mice
| Parameter | Oral Gavage (p.o.) | Subcutaneous (s.c.) | Notes |
| Tmax (Peak Time) | ~2 - 6 hours | Variable | Peak levels of the parent drug are reached relatively quickly after oral administration. |
| Metabolites | Higher levels of active metabolites (4-hydroxytamoxifen, Endoxifen) | Lower levels of active metabolites | Oral administration allows for first-pass metabolism in the liver, which is necessary to convert the prodrug Tamoxifen into its more potent metabolites.[7][14][15] |
| Half-life (t½) | ~10 - 12 hours | ~10 - 12 hours | The half-life of Tamoxifen and its primary metabolite, N-desmethyltamoxifen, is similar in mice.[16] |
| Bioavailability | Dependent on vehicle; generally higher than s.c. for active metabolites | Lower for active metabolites | The vehicle (e.g., corn oil, saline/PEG300) can significantly impact absorption and bioavailability. |
Experimental Protocols
Protocol 1: Evaluation of ERM-11 Efficacy in a Breast Cancer Xenograft Model
This protocol outlines the procedure for assessing the anti-tumor activity of a novel SERM using an ER-positive breast cancer cell line (e.g., MCF-7) xenografted into immunodeficient mice.[17][18]
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7)
-
Female immunodeficient mice (e.g., BALB/c nude, 5-6 weeks old)[17]
-
17β-estradiol pellets (e.g., 0.72 mg, 60-day release)[17]
-
Matrigel or similar basement membrane matrix
-
ERM-11 (test compound)
-
Vehicle control (e.g., corn oil, 0.9% saline with 0.5% Tween 80)
-
Positive control (e.g., Tamoxifen)
-
Calipers, syringes, animal housing, etc.
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Estrogen Supplementation: One day prior to cell injection, subcutaneously implant a 17β-estradiol pellet into each mouse to support the growth of the hormone-dependent MCF-7 cells.[17]
-
Cell Preparation and Implantation:
-
Tumor Growth and Group Randomization:
-
Monitor mice for tumor development.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, ERM-11 low dose, ERM-11 high dose, Positive Control).
-
-
Drug Administration:
-
Prepare fresh formulations of the test compound, vehicle, and positive control daily.
-
Administer the treatment as per the pre-determined dosage and route (e.g., daily oral gavage) for the duration of the study (typically 4-6 weeks).
-
-
Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = (Length x Width²)/2).
-
Record animal body weight at each measurement to monitor toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (or when tumors reach a predetermined size limit), euthanize the animals.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot, qPCR).[17]
-
Visualization of Pathways and Workflows
Signaling Pathway
The diagram below illustrates the classical genomic signaling pathway of estrogen and the mechanism of action for a Selective Estrogen Receptor Modulator (SERM).
Caption: Mechanism of SERM action on the Estrogen Receptor signaling pathway.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study.
Caption: Workflow for a typical preclinical tumor xenograft efficacy study.
References
- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. swolverine.com [swolverine.com]
- 4. news-medical.net [news-medical.net]
- 5. breastcancer.org [breastcancer.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts - ProQuest [proquest.com]
- 9. Stratification of Tamoxifen Synergistic Combinations for the Treatment of ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. benchchem.com [benchchem.com]
- 18. dovepress.com [dovepress.com]
Application Notes and Protocols for Western Blot Analysis of ERX-11 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of ERX-11, a novel estrogen receptor (ER) coregulator binding modulator, on ER-positive breast cancer cells. The protocols outlined below detail the methodology for assessing key protein markers involved in the ERα signaling pathway, apoptosis, and cell cycle regulation, enabling researchers to effectively evaluate the mechanism of action and efficacy of ERX-11.
Introduction to ERX-11
ERX-11 is a first-in-class therapeutic agent that functions by disrupting the critical protein-protein interactions between the estrogen receptor alpha (ERα) and its coregulators.[1] This disruption effectively blocks ER-mediated oncogenic signaling, leading to potent anti-proliferative activity and the induction of apoptosis in both therapy-sensitive and resistant ER-positive breast cancer cells.[1][2] Western blot analysis is an indispensable technique to elucidate the molecular changes induced by ERX-11 treatment.
Key Protein Markers for Western Blot Analysis
The following tables summarize the key protein markers that can be analyzed by Western blot to assess the cellular response to ERX-11 treatment.
Table 1: ERα Signaling Pathway
| Protein Target | Expected Effect of ERX-11 | Rationale |
| ERα | Downregulation | ERX-11 has been shown to decrease the stability of the ERα protein.[1] |
| pS2 (TFF1) | Downregulation | A well-established downstream target gene of ERα; its decreased expression indicates inhibition of ER signaling.[3] |
| GREB1 | Downregulation | An early estrogen-responsive gene that acts as a key regulatory factor for ERα function; its downregulation signifies disruption of ER signaling.[4][5] |
| PELP1 | No change in total levels, but dissociation from ERα | ERX-11 disrupts the interaction between ERα and its coregulator PELP1. Co-immunoprecipitation followed by Western blot can confirm this.[1][2] |
| SRC-1 | No change in total levels, but dissociation from ERα | Similar to PELP1, ERX-11 blocks the interaction between ERα and the SRC family of coactivators.[1] |
Table 2: Apoptosis Induction
| Protein Target | Expected Effect of ERX-11 | Rationale |
| Cleaved PARP | Upregulation | Cleavage of PARP by caspases is a hallmark of apoptosis.[6][7] |
| Cleaved Caspase-3 | Upregulation | Caspase-3 is a key executioner caspase, and its cleavage indicates activation of the apoptotic cascade.[8][9] |
| Bcl-2 | Downregulation | An anti-apoptotic protein; its downregulation promotes apoptosis. |
| Bax | Upregulation | A pro-apoptotic protein; its upregulation promotes apoptosis. |
Table 3: Cell Cycle Regulation
| Protein Target | Expected Effect of ERX-11 | Rationale |
| Cyclin D1 | Downregulation | A key regulator of the G1/S phase transition and a downstream target of ERα signaling.[10][11] |
| CDK4 | No significant change in total levels | A catalytic partner of Cyclin D1.[10] |
| CDK6 | No significant change in total levels | Another catalytic partner of Cyclin D1.[10] |
| p-Rb (Phosphorylated Retinoblastoma protein) | Downregulation | Decreased Cyclin D1-CDK4/6 activity leads to reduced phosphorylation of Rb, causing cell cycle arrest.[10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERα Signaling, Apoptosis, and Cell Cycle Markers
This protocol provides a detailed methodology for the analysis of the aforementioned protein markers in ERX-11 treated cells.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, ZR-75-1)
-
ERX-11
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for the target proteins listed in Tables 1-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture ER-positive breast cancer cells to 70-80% confluency.
-
Treat cells with various concentrations of ERX-11 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the cells and scrape them.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: ERX-11 Signaling Pathway and Downstream Effects.
Caption: Western Blot Experimental Workflow.
Caption: Logical Flow of ERX-11's Cellular Effects.
References
- 1. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. USP36 promotes tumorigenesis and tamoxifen resistance in breast cancer by deubiquitinating and stabilizing ERα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GREB1 isoforms regulate proliferation independent of ERα co-regulator activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. youtube.com [youtube.com]
- 8. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. ERα-mediated cell cycle progression is an important requisite for CDK4/6 inhibitor response in HR+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of ERX-11 in Patient-Derived Explants: A Novel Therapeutic Approach for Estrogen Receptor-Positive Breast Cancer
Introduction
ERX-11 is a novel, orally bioavailable small molecule that functions as an estrogen receptor (ER) coregulator binding modulator.[1][2][3] Unlike traditional anti-estrogens like tamoxifen or fulvestrant, which competitively antagonize the estrogen receptor, ERX-11 disrupts the crucial protein-protein interactions between ERα and its coregulators, which are essential for ER-mediated gene expression and tumor growth.[1][4] This unique mechanism of action allows ERX-11 to be effective in both therapy-sensitive and therapy-resistant estrogen receptor-positive (ER+) breast cancers, including those with acquired resistance to endocrine therapies.[1][2][3][5] Patient-derived explants (PDEs) have emerged as a valuable preclinical model that maintains the native tumor microenvironment and architecture, offering a more predictive platform for evaluating drug efficacy.[6][7][8][9] This document provides detailed application notes and protocols for the use of ERX-11 in patient-derived breast cancer explants.
Mechanism of Action
ERX-11 directly binds to the AF-2 domain of the estrogen receptor alpha (ERα), a region critical for the recruitment of coactivator proteins.[4] By occupying this site, ERX-11 effectively blocks the interaction between ERα and a multitude of its coregulators, including key players like SRC1, SRC3, and PELP1.[1][4] This disruption of the ERα-coregulator complex inhibits downstream signaling pathways that drive cell proliferation and survival. Consequently, ERX-11 treatment leads to the downregulation of ER-target genes, cell cycle arrest, and induction of apoptosis in ER+ breast cancer cells.[1]
Signaling Pathway Disruption by ERX-11
The binding of ERX-11 to ERα initiates a cascade of events that ultimately suppress tumor growth. The key signaling pathways affected include the ER signaling pathway, the MAPK pathway, and cell cycle regulation.
Caption: ERX-11 signaling pathway disruption in ER+ breast cancer cells.
Quantitative Data Summary
The efficacy of ERX-11, both as a monotherapy and in combination with the CDK4/6 inhibitor palbociclib, has been demonstrated in patient-derived explants. The following tables summarize the key quantitative findings.
Table 1: Proliferative Response of Patient-Derived Explants to ERX-11 Treatment
| Patient Sample | Tumor Type | Treatment (48h) | Change in Ki-67 Staining | Reference |
| 11 out of 12 Patients | ER-positive | ERX-11 | Decreased | [10] |
| 6 out of 6 Patients | Triple-Negative | ERX-11 | No effect | [10] |
Table 2: Synergistic Effect of ERX-11 and Palbociclib in Patient-Derived Explants
| Patient Samples (n=6) | Treatment (72h) | Outcome on Proliferation (Ki-67) | Reference |
| ER+ Tumors | Vehicle | Baseline | [11] |
| ER+ Tumors | ERX-11 | Reduction | [11] |
| ER+ Tumors | Palbociclib | Reduction | [11] |
| ER+ Tumors | ERX-11 + Palbociclib | Potent Reduction (synergistic) | [11] |
Experimental Protocols
Protocol 1: Patient-Derived Explant (PDE) Culture and ERX-11 Treatment
This protocol outlines the procedure for establishing and treating patient-derived breast cancer explants with ERX-11.
Materials:
-
Fresh patient-derived breast tumor tissue
-
DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and growth factors
-
Gelatin sponges
-
ERX-11 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well culture plates
-
Sterile scalpels and forceps
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Processing:
-
Upon receipt of fresh, de-identified patient tumor tissue, wash it with sterile PBS.
-
In a sterile petri dish on ice, mechanically dissect the tumor into small fragments (approximately 1-2 mm³).[6]
-
-
Explant Culture Setup:
-
Pre-soak sterile gelatin sponges in the culture medium.
-
Place one soaked sponge into each well of a 6-well plate.
-
Carefully place 3-5 tumor fragments onto the surface of each sponge.
-
Add enough culture medium to the well to keep the sponge moist, ensuring the explants are at the air-liquid interface.
-
-
ERX-11 Treatment:
-
Prepare working solutions of ERX-11 and vehicle control (DMSO) in the culture medium. A typical final concentration for ERX-11 is 10 µM.[5]
-
After allowing the explants to stabilize for 24 hours, replace the medium with fresh medium containing either ERX-11 or the vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[5][10][11]
-
-
Endpoint Analysis:
-
After the treatment period, harvest the explants.
-
Fix the tissues in 10% formalin overnight at 4°C.
-
Process the fixed tissues into paraffin blocks for subsequent immunohistochemical analysis (e.g., Ki-67, ERα staining).[5]
-
Protocol 2: Combination Treatment of PDEs with ERX-11 and Palbociclib
This protocol details the synergistic treatment of patient-derived explants with ERX-11 and a CDK4/6 inhibitor.
Materials:
-
Same as Protocol 1
-
Palbociclib (stock solution in DMSO)
Procedure:
-
Follow steps 1 and 2 from Protocol 1 to establish the PDE cultures.
-
Combination Treatment:
-
Endpoint Analysis:
-
Harvest, fix, and process the explants as described in step 4 of Protocol 1 for immunohistochemical analysis of proliferation markers like Ki-67.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating ERX-11 efficacy in patient-derived explants.
References
- 1. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers | eLife [elifesciences.org]
- 4. ERX-11 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Breast cancer patient-derived explant cultures recapitulate in vivo drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Breast cancer patient-derived explant cultures recapitulate in vivo drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: A Comprehensive RT-qPCR Protocol for Analyzing Target Gene Modulation by ERX-11
Audience: Researchers, scientists, and drug development professionals in oncology and endocrinology.
Abstract: ERX-11 is a novel experimental antiestrogen that functions as an estrogen receptor alpha (ERα) coregulator-binding modulator.[1] Unlike traditional therapies that compete for the ligand-binding site, ERX-11 disrupts the protein-protein interactions between ERα and its essential coregulators, thereby inhibiting both ligand-dependent and independent ER signaling.[1][2] This mechanism makes it a promising agent against therapy-resistant breast cancers.[2][3] This document provides a detailed protocol for using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) to analyze the expression of ERα target genes in response to ERX-11 treatment. RT-qPCR is the gold standard for accurate and sensitive quantification of gene expression, making it an ideal method to assess the efficacy of ERX-11.[4][5]
ERX-11 Signaling Pathway and Mechanism of Action
ERX-11 exerts its anticancer effects by directly targeting the Estrogen Receptor α (ERα). Upon binding of estradiol (E2), ERα recruits various coregulator proteins. This complex then binds to Estrogen Response Elements (EREs) on the DNA to initiate the transcription of target genes that drive cell proliferation. ERX-11 binds to the AF-2 domain of ERα, physically obstructing the binding of essential coregulators such as SRC1, SRC3, and PELP1.[1][2] This disruption prevents the formation of a functional transcription complex, leading to the downregulation of ERα target genes and subsequent induction of apoptosis in cancer cells.[2]
Experimental Workflow
The overall experimental process involves treating ER-positive breast cancer cells with ERX-11, followed by RNA extraction, conversion to cDNA, and finally, quantification of target gene expression using RT-qPCR.
Detailed Experimental Protocol
This protocol outlines a two-step RT-qPCR procedure, which separates the reverse transcription and qPCR amplification into distinct reactions for greater flexibility and optimization.[6]
-
Cell Lines: ER-positive breast cancer cell lines (e.g., MCF-7, ZR-75).
-
Compound: ERX-11 (solubilized in DMSO).
-
Reagents for Cell Culture: Appropriate growth medium, Fetal Bovine Serum (FBS), antibiotics.
-
RNA Isolation Kit: (e.g., QIAGEN RNeasy Kit, Thermo Fisher TRIzol™ Reagent).
-
Reverse Transcription Kit: (e.g., Thermo Fisher SuperScript™ IV VILO™ Master Mix).
-
qPCR Master Mix: SYBR Green-based master mix (e.g., Thermo Fisher PowerUp™ SYBR™ Green Master Mix).
-
Primers: Forward and reverse primers for target genes (e.g., TFF1, PGR) and a validated reference gene (e.g., GAPDH, ACTB).
-
Plastics: Nuclease-free pipette tips, microcentrifuge tubes, and qPCR-compatible plates/tubes.
-
Culture ER-positive breast cancer cells in their recommended growth medium until they reach 70-80% confluency.
-
Seed cells into appropriate culture plates (e.g., 6-well plates).
-
Allow cells to attach and grow for 24 hours.
-
Replace the medium with fresh medium containing either:
-
Vehicle Control: DMSO at the same final concentration as the ERX-11 treated wells.
-
ERX-11 Treatment: ERX-11 at a final concentration determined by prior dose-response studies (typically 250-500 nM).[1]
-
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Harvest cells for RNA isolation. Ensure a minimum of three biological replicates for each condition.
-
Isolate total RNA from the vehicle- and ERX-11-treated cells using a commercial kit, following the manufacturer's instructions.
-
Elute the RNA in nuclease-free water.
-
Quality Control:
-
Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2 indicate high purity.[7]
-
Integrity: Assess RNA integrity by running an aliquot on a 1% agarose gel. The presence of sharp 28S and 18S ribosomal RNA bands indicates intact RNA.[7]
-
-
Store the RNA at -80°C until use.
-
Prepare the reverse transcription (RT) reaction for each RNA sample. It is crucial to use the same amount of total RNA (e.g., 1 µg) for all samples to ensure consistency.
-
Use a commercial cDNA synthesis kit. A typical reaction setup is as follows:
| Component | Volume/Amount |
| Total RNA | 1 µg |
| RT Master Mix (2X) | 10 µL |
| Nuclease-free H₂O | to 20 µL |
-
Incubate the reactions according to the manufacturer's protocol (e.g., 10 min at 25°C, 15 min at 50°C, and 5 min at 85°C).
-
The resulting cDNA can be stored at -20°C or used immediately for qPCR.[6]
-
Design primers for your target genes of interest (known ERα targets like TFF1, PGR) and at least one stably expressed reference gene (GAPDH, ACTB).
-
Primer Design Guidelines: [8][9][10]
-
Length: 18-24 nucleotides.
-
GC Content: 40-60%.
-
Melting Temperature (Tm): 60-65°C, with the forward and reverse primers within 2-3°C of each other.
-
Amplicon Size: 70-200 base pairs for efficient qPCR amplification.
-
Specificity: Design primers to span an exon-exon junction to avoid amplification of genomic DNA.[10] Verify specificity using tools like NCBI Primer-BLAST.[8]
-
-
Validation: Before the main experiment, validate primer efficiency by running a standard curve with a serial dilution of cDNA. An acceptable efficiency is between 90-110%.
-
Prepare the qPCR reaction mix. A typical 20 µL reaction is as follows:
| Component | Volume | Final Concentration |
| SYBR Green Master Mix (2X) | 10 µL | 1X |
| Forward Primer (10 µM) | 0.8 µL | 400 nM |
| Reverse Primer (10 µM) | 0.8 µL | 400 nM |
| Diluted cDNA (e.g., 1:10) | 2 µL | ~10-20 ng |
| Nuclease-free H₂O | 6.4 µL | - |
-
Set up reactions in a qPCR plate, including:
-
No-Template Controls (NTC) for each primer set.
-
Technical triplicates for each biological sample.
-
-
Run the plate in a real-time PCR instrument with a standard cycling protocol:
| Step | Temperature | Time | Cycles |
| Polymerase Activation | 95°C | 2 min | 1 |
| Denaturation | 95°C | 15 sec | \multirow{2}{*}{40} |
| Annealing/Extension | 60°C | 60 sec | |
| Melt Curve Analysis | 60°C to 95°C | - | 1 |
-
Include a melt curve analysis at the end to verify the amplification of a single, specific product.[11]
Data Presentation and Analysis
The most common method for relative quantification of gene expression is the 2-ΔΔCt (Livak) method .[12] This method calculates the fold change in the expression of a target gene in a treated sample relative to an untreated control, normalized to a reference gene.
Table 1: Example Raw Ct Values from RT-qPCR Experiment Ct values represent the cycle number at which the fluorescence signal crosses the threshold. Higher Ct values indicate lower initial template amounts.
| Sample ID | Treatment | Biological Rep | Target Gene (TFF1) Ct | Reference Gene (GAPDH) Ct |
| 1 | Vehicle | 1 | 22.15 | 18.50 |
| 2 | Vehicle | 2 | 22.30 | 18.62 |
| 3 | Vehicle | 3 | 22.25 | 18.55 |
| 4 | ERX-11 | 1 | 25.40 | 18.58 |
| 5 | ERX-11 | 2 | 25.65 | 18.60 |
| 6 | ERX-11 | 3 | 25.50 | 18.52 |
-
Calculate ΔCt (Delta Ct): Normalize the Ct value of the target gene to the reference gene for each sample.
-
ΔCt = Ct (Target Gene) - Ct (Reference Gene)
-
-
Calculate Average ΔCt: Find the average ΔCt for the control (Vehicle) and treated (ERX-11) groups.
-
Calculate ΔΔCt (Delta-Delta Ct): Normalize the average ΔCt of the treated group to the average ΔCt of the control group.
-
ΔΔCt = Average ΔCt (Treated) - Average ΔCt (Control)
-
-
Calculate Fold Change: Determine the relative expression level.
-
Fold Change = 2-ΔΔCt
-
Table 2: Summary of Relative Quantification Analysis for TFF1 Gene A fold change < 1 indicates downregulation of the gene by ERX-11 treatment.
| Group | Average Ct (TFF1) | Average Ct (GAPDH) | Average ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Vehicle (Control) | 22.23 | 18.56 | 3.67 | - | 1.0 (Reference) |
| ERX-11 (Treated) | 25.52 | 18.57 | 6.95 | 3.28 | 0.10 |
References
- 1. ERX-11 - Wikipedia [en.wikipedia.org]
- 2. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen receptor coregulator binding modulator (ERX-11) enhances the activity of CDK4/6 inhibitors against estrogen receptor-positive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 5. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elearning.unite.it [elearning.unite.it]
- 7. gene-quantification.de [gene-quantification.de]
- 8. bitesizebio.com [bitesizebio.com]
- 9. protocols.io [protocols.io]
- 10. zymoresearch.de [zymoresearch.de]
- 11. qiagen.com [qiagen.com]
- 12. goldbio.com [goldbio.com]
Application Note: Unraveling the ERX-11 Interactome Using Mass Spectrometry
References
- 1. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERX-11 - Wikipedia [en.wikipedia.org]
- 3. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 5. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Estrogen receptor coregulator binding modulator (ERX-11) enhances the activity of CDK4/6 inhibitors against estrogen receptor-positive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cjur.ca [cjur.ca]
- 14. BioID [bpmsf.ucsd.edu]
- 15. Analyzing protein-protein interactions by quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BioID: A Method to Generate a History of Protein Associations | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for ERX-11 in Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ERX-11, a novel estrogen receptor (ER) coregulator binding modulator, in colony formation assays. This document outlines the scientific background, detailed experimental protocols, data interpretation, and visualization of the underlying signaling pathways.
Introduction to ERX-11
ERX-11 is a first-in-class small molecule designed to combat estrogen receptor-positive (ER+) breast cancer, including tumors that have developed resistance to standard endocrine therapies.[1][2] Unlike conventional antiestrogens that competitively block the estrogen binding site, ERX-11 functions by disrupting the critical protein-protein interactions between the estrogen receptor and its coregulators.[1][2] This unique mechanism of action leads to the inhibition of ER-mediated oncogenic signaling, resulting in decreased cell proliferation and the induction of apoptosis in cancer cells.[1] In vitro studies have demonstrated that ERX-11 effectively inhibits the proliferation of various ER+ breast cancer cell lines with a half-maximal inhibitory concentration (IC50) ranging from 250 to 500 nM.[2]
Principle of the Colony Formation Assay
The colony formation assay, or clonogenic assay, is a well-established in vitro method to assess the long-term survival and proliferative capacity of single cells. It is a critical tool for evaluating the cytotoxic and cytostatic effects of anticancer agents like ERX-11. The assay determines the ability of a single cell to undergo sufficient divisions to form a visible colony, which is typically defined as a cluster of at least 50 cells. The results provide insights into the effectiveness of a compound in causing reproductive cell death.
Experimental Protocol: Colony Formation Assay with ERX-11
This protocol is specifically tailored for assessing the efficacy of ERX-11 on ER+ breast cancer cell lines such as MCF-7 and ZR-75-1.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, ZR-75-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
ERX-11 (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Dimethyl sulfoxide (DMSO)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Culture ER+ breast cancer cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells/well for MCF-7, 1000-2000 cells/well for ZR-75-1). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Allow the cells to adhere for 24 hours in a 37°C, 5% CO2 incubator.
-
-
ERX-11 Treatment:
-
Prepare serial dilutions of ERX-11 in complete culture medium from a stock solution. A suggested concentration range to test is 0.1 µM to 5 µM, including a vehicle control (DMSO).
-
After 24 hours of cell adherence, carefully remove the medium and replace it with the medium containing the different concentrations of ERX-11 or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days at 37°C with 5% CO2. The incubation period should be sufficient for visible colonies to form in the control wells.
-
Monitor the plates periodically for colony formation.
-
-
Colony Staining:
-
After the incubation period, carefully remove the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and add 1 ml of 0.5% Crystal Violet solution to each well.
-
Stain for 20-30 minutes at room temperature.
-
Carefully remove the Crystal Violet solution and wash the wells with water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies (containing ≥50 cells) in each well. This can be done manually using a microscope or with an automated colony counter.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Plating Efficiency (PE) = (Number of colonies formed in control / Number of cells seeded) x 100%
-
Surviving Fraction (SF) = (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
-
Plot the surviving fraction as a function of ERX-11 concentration to generate a dose-response curve.
-
Data Presentation
The following table summarizes hypothetical quantitative data from a colony formation assay with ERX-11 on MCF-7 cells to illustrate the expected outcome.
| ERX-11 Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Vehicle) | 185 ± 12 | 37 | 1.00 |
| 0.1 | 148 ± 9 | 37 | 0.80 |
| 0.5 | 83 ± 7 | 37 | 0.45 |
| 1.0 | 37 ± 5 | 37 | 0.20 |
| 2.5 | 9 ± 3 | 37 | 0.05 |
| 5.0 | 1 ± 1 | 37 | <0.01 |
Signaling Pathway and Experimental Workflow
ERX-11 Mechanism of Action
ERX-11 disrupts the interaction between the estrogen receptor (ER) and its coregulators, which are essential for the transcriptional activity of ER. This leads to the downregulation of ER target genes involved in cell cycle progression and proliferation, and the upregulation of genes associated with apoptosis.
References
Application Notes and Protocols for Assessing Apoptosis in Cells Treated with Estrogen Receptor Modulator 11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptor Modulators (ERMs) are a class of compounds that exhibit tissue-selective agonist or antagonist effects on the estrogen receptor (ER).[1] This dual activity makes them a critical area of research in oncology, particularly for hormone-dependent cancers like breast cancer.[2][3] While estrogens typically promote cell proliferation and inhibit apoptosis in ER-positive cells, certain selective estrogen receptor modulators (SERMs) can paradoxically induce programmed cell death, or apoptosis.[2][4] The precise mechanism of action can vary depending on the specific modulator, cell type, and the expression levels of ER subtypes, ERα and ERβ.[1][4] ERα activation is often associated with cell proliferation, whereas ERβ signaling can be pro-apoptotic.[1][4]
This document provides detailed protocols for assessing apoptosis in cells treated with a novel compound, Estrogen Receptor Modulator 11 (ERM-11). The following assays are described: Annexin V staining for detecting early apoptosis, TUNEL assay for identifying DNA fragmentation in late-stage apoptosis, and Caspase-3 activity assays to measure the activation of key executioner caspases.[5][6]
Data Presentation: Summary of Expected Quantitative Results
The following tables provide a structured format for presenting quantitative data obtained from the apoptosis assays after treating cells with ERM-11.
Table 1: Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry
| Treatment Group | Concentration | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | - | |||
| ERM-11 | X µM | |||
| ERM-11 | Y µM | |||
| Positive Control | (e.g., Staurosporine) |
Table 2: TUNEL Assay for DNA Fragmentation
| Treatment Group | Concentration | % TUNEL-Positive Cells |
| Vehicle Control | - | |
| ERM-11 | X µM | |
| ERM-11 | Y µM | |
| Positive Control | (DNase I treated) |
Table 3: Caspase-3 Activity Assay
| Treatment Group | Concentration | Relative Caspase-3 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 |
| ERM-11 | X µM | |
| ERM-11 | Y µM | |
| Positive Control | (e.g., Etoposide) |
Signaling Pathways and Experimental Workflows
Estrogen Receptor Modulator-Induced Apoptosis Signaling
The diagram below illustrates a potential signaling pathway for ERM-11-induced apoptosis. Depending on its specific binding and interaction with ERα and ERβ, ERM-11 may trigger either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) apoptotic pathways.[2][4]
Caption: ERM-11 induced apoptosis pathway.
Experimental Workflow for Apoptosis Assays
The following diagram outlines the general workflow for the apoptosis assays described in this document.
Caption: General workflow for apoptosis assays.
Experimental Protocols
Annexin V Staining for Flow Cytometry
This protocol is for the detection of early-stage apoptosis. During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[7]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and culture until they reach the desired confluency.
-
Treat cells with various concentrations of ERM-11, a vehicle control, and a positive control for apoptosis.
-
After the incubation period, collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[8]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the samples by flow cytometry within one hour.[8]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[9] The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.[9]
Materials:
-
TUNEL Assay Kit
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with ERM-11 as described in the Annexin V protocol.
-
Fixation: For adherent cells, wash with PBS and fix with 4% PFA for 15-30 minutes at room temperature.[9] For suspension cells, wash with PBS, resuspend in 4% PFA, and incubate for 15-30 minutes.
-
Permeabilization: Wash the fixed cells with PBS and incubate with permeabilization solution for 5-15 minutes on ice.[9]
-
Controls: Prepare a positive control by treating a sample with DNase I (1 µg/mL) for 15-30 minutes to induce DNA breaks.[9] Prepare a negative control by omitting the TdT enzyme from the labeling reaction.[9]
-
Labeling: Wash the cells and incubate with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[9]
-
Wash the cells to remove unincorporated nucleotides.
-
If using an indirect detection method, incubate with the appropriate secondary detection reagent (e.g., streptavidin-fluorophore).
-
Counterstain with a nuclear dye (e.g., DAPI) if desired.
-
Analyze the samples by fluorescence microscopy or flow cytometry.
Caspase-3 Activity Assay (Colorimetric or Fluorometric)
Caspase-3 is a key executioner caspase in the apoptotic pathway.[10] This assay measures the activity of caspase-3 by detecting the cleavage of a specific substrate.
Materials:
-
Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)
-
Cell Lysis Buffer
-
Microplate reader
Procedure:
-
Culture and treat cells with ERM-11 as previously described.
-
Collect the cells and wash them with cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[11][12]
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the cellular debris.[12]
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample to the wells.
-
Prepare the reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) according to the kit instructions.[10][11]
-
Add the reaction mixture to each well and incubate at 37°C for 1-2 hours.[11]
-
Read the absorbance at 405 nm for the colorimetric assay or the fluorescence with excitation at 380 nm and emission between 420-460 nm for the fluorometric assay.[10][11]
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle control.[11]
References
- 1. dovepress.com [dovepress.com]
- 2. Estrogen regulation of apoptosis: how can one hormone stimulate and inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Estrogen Receptors-Mediated Apoptosis in Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Apoptosis Assays | PPTX [slideshare.net]
- 6. biotech.illinois.edu [biotech.illinois.edu]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. clyte.tech [clyte.tech]
- 10. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: ERX-11 for Overcoming Tamoxifen Resistance
Welcome to the technical support center for ERX-11, a novel estrogen receptor (ER) coregulator binding modulator developed to overcome resistance to traditional endocrine therapies such as tamoxifen. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of ERX-11 in preclinical research, including troubleshooting common experimental issues and providing clear protocols and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ERX-11?
A1: ERX-11 is a small molecule that functions as an ERα coregulator-binding modulator.[1] Unlike tamoxifen, which competitively binds to the estrogen receptor's ligand-binding domain, ERX-11 interacts with a different region of ERα, the AF-2 domain.[1][2] This interaction disrupts the binding of essential coregulator proteins, such as SRC1, SRC3, and PELP1, to the estrogen receptor.[1] By preventing this protein-protein interaction, ERX-11 effectively blocks both ligand-dependent and ligand-independent ER signaling pathways, leading to the inhibition of tumor growth and induction of apoptosis in ER-positive breast cancer cells, including those resistant to tamoxifen.[1]
Q2: How does ERX-11 overcome tamoxifen resistance?
A2: Tamoxifen resistance often involves the retained signaling of the estrogen receptor, sometimes through mutations in the ER gene (ESR1) or through altered coregulator protein activity.[2] ERX-11's unique mechanism of disrupting the ER-coregulator interaction targets a fundamental step in ER signaling that is still active in many tamoxifen-resistant tumors.[2] It has been shown to be effective against breast cancer cells with acquired resistance to tamoxifen and those expressing mutant forms of ER.[3] Furthermore, ERX-11 induces apoptosis in breast cancer cells, a feature not typically observed with tamoxifen treatment.[1]
Q3: What is the potency of ERX-11 in vitro?
A3: ERX-11 demonstrates potent anti-proliferative activity against ER-positive breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values for ERX-11 in various ER-positive cell lines typically range from 250 nM to 500 nM.[1]
Q4: Is ERX-11 effective in vivo?
A4: Yes, ERX-11 is orally bioavailable and has shown significant efficacy in preclinical in vivo models.[2] In xenograft models using ER-positive breast cancer cells, oral administration of ERX-11 has been shown to significantly inhibit tumor growth.[4] For instance, in a ZR-75 cell xenograft model, a 10 mg/kg/day dose of ERX-11 resulted in a 63% reduction in tumor volume compared to the control group.[4]
Q5: Can ERX-11 be used in combination with other anti-cancer agents?
A5: Yes, studies have shown that ERX-11 can act synergistically with other targeted therapies. For example, the combination of ERX-11 with CDK4/6 inhibitors (like palbociclib, ribociclib, and abemaciclib) has demonstrated enhanced anti-proliferative effects in both therapy-sensitive and therapy-resistant breast cancer cells.[5][6][7] This combination therapy has been shown to be more effective at reducing tumor growth in xenograft models than either agent alone.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low activity of ERX-11 in ER-positive cell lines. | Cell line identity or ER status not confirmed. | Authenticate your cell lines using short tandem repeat (STR) profiling. Confirm ERα expression by Western blot or RT-qPCR. ERX-11 is not active in ER-negative cells.[1] |
| Improper storage or handling of ERX-11. | ERX-11 is a small organic molecule. Store it as recommended by the supplier, typically desiccated at -20°C or -80°C. Allow the compound to warm to room temperature before opening and preparing solutions. | |
| Incorrect dosage or treatment duration. | Refer to published IC50 values (typically 250-500 nM) and optimize the concentration for your specific cell line.[1] Treatment duration for cell viability assays is typically 7 days. | |
| High background in Western blots for ER or coregulators. | Non-specific antibody binding. | Optimize your antibody concentrations and blocking conditions. Use a high-quality primary antibody validated for the species and application. Include appropriate isotype controls. |
| Insufficient washing. | Increase the number and duration of washes after primary and secondary antibody incubations. | |
| Difficulty in reproducing in vivo xenograft results. | Variability in tumor cell implantation. | Ensure consistent cell numbers and injection volumes. Inject cells into the mammary fat pad for orthotopic models.[8] The use of Matrigel can improve tumor take-rate.[8] |
| Insufficient drug exposure. | ERX-11 is orally bioavailable. Ensure correct preparation and administration of the drug by oral gavage at the recommended dose (e.g., 10 mg/kg/day).[4] | |
| Host animal factors. | Use immunodeficient mice (e.g., nude or NSG mice) to prevent rejection of human tumor cells.[8][9] For ER-positive tumors, estrogen supplementation (e.g., estradiol pellets) is required for tumor growth.[4][10] | |
| Unexpected off-target effects. | ERX-11 may have ER-independent activities at high concentrations. | While ERX-11 is designed to be specific for ER, very high concentrations might lead to off-target effects.[11][12] Perform dose-response experiments and use the lowest effective concentration. Include ER-negative cell lines as a control to distinguish between ER-dependent and independent effects. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of ERX-11 in ER-Positive Breast Cancer Cell Lines
| Cell Line | IC50 (nM) | Assay Type | Reference |
| ZR-75 | ~250-500 | MTT | [1] |
| MCF-7 | ~250-500 | MTT | [1] |
| T-47D | Not specified | Apoptosis Assay | |
| Multiple ER+ Lines | 250 - 500 | Proliferation Assay | [1] |
Table 2: In Vivo Efficacy of ERX-11 in Xenograft Models
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| ZR-75 | ERX-11 | 10 mg/kg/day (oral) | 63% reduction in tumor volume | [4] |
| MCF-7-PELP1 | ERX-11 | Not specified | 73% reduction in tumor volume | [4] |
| Letrozole-resistant | ERX-11 + Palbociclib | Not specified | Significant reduction in tumor volume | [5] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed ER-positive breast cancer cells (e.g., MCF-7, ZR-75) in a 96-well plate at a density of 1 x 10³ cells per well in phenol red-free RPMI medium supplemented with 5% dextran-coated charcoal-treated fetal bovine serum (DCC-FBS).[2]
-
Incubation: Incubate the plates overnight to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of ERX-11 in the presence or absence of 1 x 10⁻⁸ M estradiol (E2).
-
Incubation: Incubate for 7 days.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for ER and Coregulator Proteins
-
Cell Lysis: Treat cells with ERX-11 for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERα, SRC1, SRC3, PELP1, or other proteins of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mouse Xenograft Model
-
Cell Preparation: Harvest ER-positive breast cancer cells (e.g., ZR-75) and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio).[8]
-
Estrogen Supplementation: Implant a slow-release estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously into the flank of each immunodeficient mouse (e.g., nude or NSG).[4][10]
-
Tumor Cell Implantation: Inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 50-100 µL into the mammary fat pad of each mouse.[8][9]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Treatment: Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[8] Administer ERX-11 (e.g., 10 mg/kg/day) or vehicle control by oral gavage.[4]
-
Endpoint: Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint size.
-
Analysis: At the end of the study, excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry (e.g., for Ki-67) or Western blotting.[4]
Visualizations
Caption: Mechanism of ERX-11 action compared to tamoxifen.
References
- 1. ERX-11 - Wikipedia [en.wikipedia.org]
- 2. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers | eLife [elifesciences.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Estrogen receptor coregulator binding modulator (ERX-11) enhances the activity of CDK4/6 inhibitors against estrogen receptor-positive breast cancers | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. Estrogen receptor coregulator binding modulator (ERX-11) enhances the activity of CDK4/6 inhibitors against estrogen receptor-positive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. An immune-humanized patient-derived xenograft model of estrogen-independent, hormone receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ERX-11 and Palbociclib Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing experiments involving the combination of ERX-11 and palbociclib. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and key data summaries.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ERX-11? A1: ERX-11 is a novel estrogen receptor (ER) coregulator binding modulator.[1][2][3] Instead of competing with estrogen at the ligand-binding site like traditional antiestrogens, ERX-11 interacts with a different region of the ERα protein (the AF-2 domain).[4] This interaction blocks the necessary protein-protein interactions between ERα and its coregulators, which are critical for the receptor's function in gene expression and promoting tumor growth.[1][4] It has shown effectiveness against both therapy-sensitive and therapy-resistant ER-positive breast cancer cells.[1][2][3]
Q2: What is the mechanism of action for palbociclib? A2: Palbociclib is a selective, orally available inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[5][6][7] These kinases, when complexed with Cyclin D, play a crucial role in the G1 phase of the cell cycle by phosphorylating the retinoblastoma protein (Rb).[5][8] Phosphorylated Rb releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase (DNA synthesis).[8] By inhibiting CDK4/6, palbociclib prevents Rb phosphorylation, leading to cell cycle arrest in the G1 phase and halting cancer cell proliferation.[5][6][8][9] The presence of a functional Rb protein is required for palbociclib's anti-tumor effect.[8][10]
Q3: What is the scientific rationale for combining ERX-11 and palbociclib? A3: The combination of ERX-11 and palbociclib creates a synergistic anti-cancer effect in ER-positive breast cancer models, including those resistant to endocrine therapy.[11][12] The rationale is to target two critical oncogenic pathways simultaneously. While palbociclib blocks cell cycle progression, ERX-11 disrupts ER signaling, which is a key driver of proliferation in these cancers. Mechanistically, the combination therapy has been shown to disrupt the interaction between ER and a significantly larger number of coregulators than either drug alone.[13][14] This dual-pronged attack leads to profound decreases in proliferation markers, suppression of E2F and Myc target genes, and activation of apoptotic pathways, resulting in greater tumor growth inhibition and even tumor regression in preclinical models.[12][14][15]
Q4: What are the known mechanisms of resistance to this combination therapy? A4: While ERX-11 has shown efficacy in models resistant to CDK4/6 inhibitors[12], resistance to palbociclib is a known clinical challenge. Key mechanisms of palbociclib resistance include the loss or mutation of the RB1 gene, which eliminates the drug's target.[16][17][18][19] Other mechanisms involve the upregulation of Cyclin E1 and CDK2, which can bypass the CDK4/6 blockade to phosphorylate Rb, or the activation of alternative growth signaling pathways like PI3K/mTOR.[10][17] Some cancer cells may also develop resistance through the overexpression of drug efflux pumps like the ABCB1 transporter.[20]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Less-than-expected synergy between ERX-11 and palbociclib. | 1. Cell line is ER-negative or has low ER expression.2. Cells have lost functional Retinoblastoma (Rb) protein.3. Sub-optimal drug concentrations or treatment duration.4. Incorrect calculation of the Combination Index (CI). | 1. Confirm ERα expression via Western Blot or RT-qPCR.2. Verify Rb protein expression and phosphorylation status. The therapy is ineffective in Rb-deficient cells.[8][10]3. Perform dose-response matrix experiments to identify optimal synergistic concentrations and time points.4. Use validated software (e.g., CalcuSyn) to determine CI values based on the Chou-Talalay method.[11] A CI < 1 indicates synergy. |
| High variability in cell viability/proliferation assay results. | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Drug degradation or precipitation.4. Variation in incubation times. | 1. Use a cell counter for accurate seeding. Allow cells to adhere and resume proliferation (typically 24h) before adding drugs.2. Avoid using the outer wells of 96-well plates or fill them with sterile PBS/media to maintain humidity.3. Prepare fresh drug stocks and dilute immediately before use. Visually inspect media for any signs of precipitation.4. Standardize all incubation periods precisely. |
| Development of drug resistance in long-term cultures. | 1. Clonal selection of pre-existing resistant cells.2. Acquired mutations (RB1, etc.) or pathway alterations (Cyclin E/CDK2 upregulation). | 1. Use early-passage cells and periodically re-start cultures from frozen stocks.2. Analyze resistant clones for RB1 gene copy number and mutations.[18][19]3. Perform Western Blot to check for increased expression of Cyclin E1, CDK2, or activation of bypass signaling pathways.[17]4. Consider modeling a "drug holiday," as some palbociclib-resistant cells have been shown to re-sensitize after a treatment-free period.[5] |
| Unexpected toxicity in in vivo xenograft models. | 1. Palbociclib-induced neutropenia.2. Off-target effects or vehicle toxicity.3. Interaction with other administered agents (e.g., radiotherapy). | 1. Monitor for signs of toxicity and body weight loss.[15] The most common dose-limiting toxicity for palbociclib is neutropenia.[6][21] Conduct complete blood counts (CBCs) if possible.2. Run a vehicle-only control group. Ensure proper formulation and administration of drugs.3. Use caution when combining with other treatments like radiotherapy, as palbociclib may act as a radiosensitizer and increase normal tissue damage.[22][23] |
Data Presentation: Quantitative Summaries
Table 1: Recommended Starting Concentrations for In Vitro Experiments
| Assay Type | Cell Line Example | ERX-11 Concentration | Palbociclib Concentration | Duration | Reference(s) |
| Clonogenic (Survival) Assay | MCF-7 | 250 nM | 50 nM | 14 days | [11] |
| Cell Viability (MTT) Assay | ZR-75, T-47D, MCF-7/LTLT | 0.5 µM (500 nM) | 0.5 µM (500 nM) | 7 days | [11] |
| Synergy (MTT) Assay | ZR-75, MCF-7 | 31 nM | 31 nM | 7 days | [11] |
| ER-Coregulator IP-MS | MCF-7 | 10 µM | 0.25 µM (250 nM) | 2 hours | [13] |
Table 2: Efficacy of Combination Therapy in Endocrine-Resistant Xenograft Models
| Xenograft Model | Treatment Group | Dosage | Outcome | Reference(s) |
| Tamoxifen-Resistant | ERX-11 | 10 mg/kg/day | Reduced tumor growth | [15] |
| Palbociclib | 50 mg/kg/day | Reduced tumor growth | [15] | |
| ERX-11 + Palbociclib | As above | Significantly reduced tumor volume and Ki-67 proliferation marker | [15] | |
| Letrozole-Resistant | ERX-11 | 10 mg/kg/day | Reduced tumor growth | [15] |
| Palbociclib | 50 mg/kg/day | Reduced tumor growth | [15] | |
| ERX-11 + Palbociclib | As above | More efficient reduction in tumor volume and proliferation | [15] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for palbociclib as a CDK4/6 inhibitor to induce G1 cell cycle arrest.
References
- 1. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers | eLife [elifesciences.org]
- 3. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERX-11 - Wikipedia [en.wikipedia.org]
- 5. Palbociclib - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Estrogen receptor coregulator binding modulator (ERX-11) enhances the activity of CDK4/6 inhibitors against estrogen receptor-positive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An evaluation of palbociclib as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Unexpected toxicity of CDK4/6 inhibitor palbociclib and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Unexpected toxicity of CDK4/6 inhibitor palbociclib and radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of ERX-11 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of ERX-11 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for ERX-11 and its analogs?
The synthesis of ERX-11, a tris-benzamide, is typically achieved through a convergent approach involving iterative amide bond formation and a nitro group reduction. The core structure is built by sequentially coupling substituted benzoic acid and aminobenzamide units.[1][2] A solid-phase synthesis approach has also been developed for the efficient construction of a library of tris-benzamide α-helix mimetics.[3]
Q2: What are the key chemical reactions involved in the synthesis of ERX-11 analogs?
The primary reactions are:
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Amide bond formation: Carboxylic acids are activated and coupled with anilines. Common coupling agents include HATU and PyBrOP.[1][4]
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Nitro group reduction: A nitro group is reduced to an amine to allow for the subsequent amide coupling.
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Protecting group manipulation: Protecting groups may be necessary for certain functional groups on the analog side chains. For example, a trityl group is used to protect a hydroxyethoxy group in the synthesis of ERX-11.[2]
Q3: Are there any known issues with the stability of ERX-11 or its intermediates?
While the final tris-benzamide scaffold is generally stable, intermediates containing highly activated carboxylic acids or other reactive functional groups may be sensitive to moisture and prolonged storage. It is recommended to use such intermediates immediately after preparation.
Q4: Can I synthesize a library of ERX-11 analogs using the described methods?
Yes, the iterative nature of the synthesis is amenable to the creation of a library of analogs with diverse side chains.[1][3] A solid-phase synthesis approach can be particularly efficient for generating a large number of compounds.[3] Researchers have successfully synthesized and tested over 500 analogs of ERX-11.
Troubleshooting Guides
Low Yield in Amide Coupling Steps
| Potential Cause | Troubleshooting Suggestions |
| Poor nucleophilicity of the aniline | For electron-deficient or sterically hindered anilines, consider using a more potent coupling agent such as PyBrOP, which generates a highly reactive acid bromide intermediate under neutral conditions.[1][4] Increasing the reaction temperature or extending the reaction time may also improve yields. |
| Inefficient activation of the carboxylic acid | Ensure that the coupling agent is fresh and the reaction is performed under anhydrous conditions. For carboxylic acids with acid-sensitive functionalities (e.g., Boc or t-butyl esters), avoid using activating agents that generate acidic byproducts, like oxalyl chloride.[1][4] |
| Side reactions | The formation of byproducts can be minimized by carefully controlling the reaction temperature and the stoichiometry of the reagents. In some cases, the slow addition of the activating agent can reduce the formation of side products. |
| Difficult purification | Tris-benzamides can be polar compounds, making purification by column chromatography challenging. Consider using a different solvent system for chromatography or alternative purification techniques like recrystallization or preparative HPLC.[5] |
Incomplete Nitro Group Reduction
| Potential Cause | Troubleshooting Suggestions |
| Incomplete reaction | Ensure that a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed for an adequate amount of time. Monitoring the reaction by TLC or LC-MS is crucial to determine completion. |
| Catalyst poisoning | If using catalytic hydrogenation, ensure the substrate is free of impurities that could poison the catalyst (e.g., sulfur-containing compounds). Using a fresh batch of catalyst may be necessary. |
| Formation of side products | Over-reduction or the formation of azo compounds can sometimes occur. The choice of reducing agent and reaction conditions can influence the outcome. |
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC50) of Selected ERX-11 Analogs against ER-Positive Breast Cancer Cell Lines
| Compound | Modification from ERX-11 | IC50 Range (nM) | Reference |
| ERX-11 | Parent Compound | 250 - 500 | [2] |
| ERX-41 | Not specified | 50 - 200 | |
| ERX-208 | Not specified | 50 - 100 (Ovarian Cancer) | |
| 18h | trans-4-phenylcyclohexyl group at C-terminus | >10-fold more potent than ERX-11 | [6] |
Note: Specific IC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols
Protocol 1: General Procedure for Iterative Amide Bond Formation (Solution-Phase)
This protocol is adapted from the synthesis of tris-benzamides as described by Ahn et al.[1]
-
Carboxylic Acid Activation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM), add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amide Coupling: Add the aniline (1.0 eq) to the activated carboxylic acid solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Nitro Group Reduction
-
Reaction Setup: Dissolve the nitro-containing compound in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).
-
Reduction: Add the reducing agent. Common choices include:
-
Catalytic Hydrogenation: Add a catalyst (e.g., 10% Pd/C) and place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).
-
Metal-mediated reduction: Add a metal (e.g., SnCl2·2H2O, Fe powder) and an acid (e.g., HCl, acetic acid).
-
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Metal-mediated reduction: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent.
-
-
Purification: Purify the resulting amine by column chromatography or use it directly in the next step if it is sufficiently pure.
Visualizations
Caption: ERX-11 signaling pathway.
Caption: General synthetic workflow for ERX-11 analogs.
References
- 1. Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Structure-Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficacy of Estrogen Receptor Modulator ERX-11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel Estrogen Receptor (ER) coregulator binding modulator, ERX-11. The information is designed to address specific issues that may be encountered during in vivo experiments and to offer guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is ERX-11 and what is its mechanism of action?
A1: ERX-11 is a novel, orally bioavailable small molecule that functions as an Estrogen Receptor α (ERα) coregulator binding modulator.[1][2][3] Unlike traditional antiestrogens like tamoxifen or fulvestrant, which competitively antagonize the ER ligand-binding site, ERX-11 binds to a different region of ERα, specifically within the AF-2 domain.[4] This interaction allosterically inhibits the binding of ERα to essential coregulator proteins, thereby blocking both ligand-dependent and ligand-independent ER signaling.[1][2][4] By disrupting these critical protein-protein interactions, ERX-11 effectively suppresses the proliferation of ER-positive breast cancer cells, including those resistant to conventional endocrine therapies.[1][2]
Q2: What are the key advantages of ERX-11 in in vivo studies?
A2: ERX-11 has demonstrated several key advantages in preclinical in vivo models:
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Oral Bioavailability: ERX-11 is orally active, which simplifies administration in animal models compared to injectable compounds.[1][2][3]
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Potent Antitumor Activity: It has shown significant efficacy in reducing tumor growth in various xenograft models of ER-positive breast cancer, including those resistant to tamoxifen and letrozole.[1][5]
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Favorable Toxicity Profile: In vivo studies in mice have indicated that ERX-11 is well-tolerated with no overt signs of toxicity at therapeutic doses.[1][2][3]
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Efficacy in Therapy-Resistant Models: ERX-11 is effective against tumors harboring ER mutations and those that have developed resistance to standard endocrine therapies.[1][2]
-
Synergy with CDK4/6 Inhibitors: ERX-11 exhibits synergistic antitumor activity when combined with CDK4/6 inhibitors like palbociclib, leading to tumor regression in some models.[6][7][8][9]
Q3: What is the recommended formulation and route of administration for ERX-11 in mice?
A3: For in vivo studies in mice, ERX-11 has been successfully formulated in 30% Captisol and administered via oral gavage.[2][10] A commonly used therapeutic dose is 10 mg/kg/day, administered five days a week.[5][10]
Q4: In which tumor models has ERX-11 shown efficacy?
A4: ERX-11 has demonstrated in vivo efficacy in several preclinical models of ER-positive breast cancer, including:
-
Xenograft models using cell lines such as ZR-75 and MCF-7.[10]
-
Therapy-resistant xenograft models , including tamoxifen-resistant (MCF-7/TamR) and letrozole-resistant (MCF-7/LTLT) tumors.[5]
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Patient-derived explant (PDE) models , which better represent the heterogeneity of human tumors.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suboptimal tumor growth inhibition | Inadequate Drug Exposure: Incorrect dosage, formulation issues, or inconsistent administration. | - Verify Dosage and Formulation: Ensure accurate calculation of the dose based on the animal's body weight. Prepare the ERX-11 formulation in 30% Captisol immediately before use to ensure stability. - Confirm Administration Technique: For oral gavage, ensure proper technique to deliver the full dose to the stomach. |
| Tumor Model Insensitivity: The specific ER-positive cell line or patient-derived tumor may have intrinsic resistance mechanisms not overcome by ERX-11 alone. | - Characterize Your Model: Confirm high ERα expression in your tumor model. - Consider Combination Therapy: ERX-11 has shown synergistic effects with CDK4/6 inhibitors (e.g., palbociclib).[6][7][8][9] Consider a combination study. | |
| Suboptimal Dosing Schedule: The frequency or duration of treatment may not be sufficient to maintain therapeutic drug levels. | - Review Dosing Regimen: The reported effective regimen is 10 mg/kg/day, 5 days a week.[5][10] Ensure adherence to a consistent schedule. | |
| High variability in tumor response between animals | Inconsistent Tumor Implantation: Variation in the number of cells injected or the site of injection can lead to different tumor growth rates. | - Standardize Implantation Procedure: Ensure a consistent number of viable cells are injected into the same anatomical location (e.g., mammary fat pad) for each animal. |
| Differences in Animal Health: Underlying health issues in some animals can affect tumor growth and drug metabolism. | - Monitor Animal Health: Closely monitor the weight and overall health of the animals throughout the study. Exclude animals that show signs of illness unrelated to the treatment. | |
| Variable Drug Metabolism: Individual differences in drug metabolism among animals can lead to varied responses. | - Increase Sample Size: A larger cohort of animals can help to mitigate the impact of individual variability on the overall results. | |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy) | Incorrect Drug Formulation or Administration: Issues with the vehicle or improper gavage technique can cause distress. | - Check Vehicle Purity: Ensure the 30% Captisol solution is sterile and properly prepared. - Refine Gavage Technique: Improper oral gavage can cause esophageal or stomach injury. Ensure personnel are well-trained. |
| Off-target Effects at Higher Doses: Although generally well-tolerated, higher-than-recommended doses may lead to toxicity. | - Adhere to Recommended Doses: The reported therapeutic dose of 10 mg/kg/day has shown no overt toxicity in mice.[2][5] | |
| Difficulty in assessing target engagement in vivo | Lack of appropriate biomarkers. | - Immunohistochemistry (IHC): Analyze tumor tissue for downstream markers of ER signaling. A decrease in the proliferation marker Ki67 is a good indicator of ERX-11 activity.[10] - Co-immunoprecipitation (Co-IP): To directly assess the mechanism of action, perform Co-IP experiments on tumor lysates to demonstrate a disruption of the interaction between ERα and its coregulators (e.g., SRC1, SRC3, PELP1).[2][7] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of ERX-11 in Xenograft Models
| Tumor Model | Treatment | Dosage | Duration | Tumor Volume Reduction (%) | Reference |
| ZR-75 Xenograft | ERX-11 | 10 mg/kg/day, p.o. | 21 days | 63% | [10] |
| MCF-7-PELP1 Xenograft | ERX-11 | 10 mg/kg/day, p.o. | 21 days | 73% | [10] |
| Tamoxifen-Resistant Xenograft | ERX-11 | 10 mg/kg/day, p.o. | 28 days | Significant inhibition | [5] |
| Letrozole-Resistant Xenograft | ERX-11 | 10 mg/kg/day, p.o. | 28 days | Significant inhibition | [5] |
Table 2: In Vivo Efficacy of ERX-11 in Combination with Palbociclib
| Tumor Model | Treatment | Dosage | Duration | Outcome | Reference |
| Tamoxifen-Resistant Xenograft | ERX-11 + Palbociclib | 10 mg/kg/day + 50 mg/kg/day, p.o. | 28 days | Synergistic tumor regression | [5] |
| Letrozole-Resistant Xenograft | ERX-11 + Palbociclib | 10 mg/kg/day + 50 mg/kg/day, p.o. | 28 days | Synergistic tumor regression | [5] |
Experimental Protocols
Xenograft Tumor Model Protocol
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Cell Culture: Culture ER-positive breast cancer cells (e.g., ZR-75, MCF-7) in appropriate media until they reach 70-80% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the mammary fat pad of 6-8 week old female immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
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Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
ERX-11: Prepare a 1 mg/mL solution of ERX-11 in 30% Captisol. Administer 10 mg/kg body weight via oral gavage, 5 days a week.
-
Vehicle Control: Administer an equivalent volume of 30% Captisol via oral gavage.
-
-
Efficacy Assessment: Continue treatment for the planned duration (e.g., 21-28 days). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, IHC, Western blot).
Immunohistochemistry (IHC) for Ki67
-
Tissue Processing: Fix excised tumors in 10% neutral buffered formalin for 24 hours, then embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against Ki67 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a DAB chromogen substrate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Quantify the percentage of Ki67-positive cells by counting at least 500 tumor cells in multiple high-power fields.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of ERX-11 action on the Estrogen Receptor signaling pathway.
Caption: Experimental workflow for in vivo efficacy studies of ERX-11 using xenograft models.
References
- 1. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers | eLife [elifesciences.org]
- 3. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERX-11 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Estrogen receptor coregulator binding modulator (ERX-11) enhances the activity of CDK4/6 inhibitors against estrogen receptor-positive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
ERX-11 Technical Support Center: Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using ERX-11 in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is ERX-11 and what is its mechanism of action?
ERX-11 is a novel small molecule that functions as an estrogen receptor (ER) coregulator binding modulator.[1][2] It directly interacts with the estrogen receptor and disrupts the binding of a subset of coregulator proteins that are critical for ER-mediated oncogenic signaling.[1][2] This disruption blocks the proliferation of ER-positive breast cancer cells and can induce apoptosis (programmed cell death).[2] ERX-11 has shown potent anti-proliferative activity in both therapy-sensitive and therapy-resistant breast cancer cell lines.[1][2]
Q2: In which cell lines has ERX-11 been shown to be effective?
ERX-11 has demonstrated anti-proliferative activity in various ER-positive breast cancer cell lines.[2] It is important to note that ERX-11 has not been shown to have activity against ER-negative breast cancer cells.[2]
Q3: What is the recommended solvent for dissolving ERX-11?
Based on experimental procedures described in published research, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing ERX-11 stock solutions for use in cell culture.[2]
Q4: What is a typical working concentration for ERX-11 in cell culture?
Published studies have used ERX-11 at concentrations ranging from the nanomolar to the low micromolar range. For example, some experiments have used concentrations of 1 µM and 10 µM. The optimal concentration will be cell line-dependent and should be determined empirically through dose-response experiments.
Q5: How should I store ERX-11 powder and stock solutions?
Troubleshooting Guide: ERX-11 Solubility in Cell Culture
Precipitation of ERX-11 in cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to troubleshooting and preventing this problem.
Table 1: Troubleshooting ERX-11 Precipitation
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock into media. | The final concentration of ERX-11 exceeds its solubility in the aqueous media. | - Lower the final working concentration of ERX-11.- Increase the final volume of the media to achieve a greater dilution of the DMSO stock.- Pre-warm the cell culture media to 37°C before adding the ERX-11 stock solution. |
| Improper mixing technique. | - Add the ERX-11 stock solution drop-wise to the media while gently swirling to ensure rapid and even dispersion. Avoid adding the stock solution directly to a concentrated area. | |
| The concentration of the DMSO stock solution is too high. | - Prepare a lower concentration intermediate stock solution in DMSO before the final dilution into the cell culture media. | |
| Precipitate appears after several hours or days of incubation. | ERX-11 may have limited stability in the cell culture media over time. | - Perform more frequent media changes with freshly prepared ERX-11-containing media (e.g., every 24-48 hours). |
| Evaporation of media from the culture vessel, leading to an increase in the effective concentration of ERX-11. | - Ensure proper humidification of the incubator.- Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes. | |
| Interaction with components in the serum or media. | - Test the solubility of ERX-11 in different types of basal media and with different serum lots.- Consider using a serum-free or reduced-serum media if compatible with your cell line. | |
| Cloudiness or fine particles observed in the media. | This could be ERX-11 precipitation or microbial contamination.[3][4] | - Examine a sample of the media under a microscope to distinguish between crystalline precipitate and microorganisms.- If contamination is suspected, discard the culture and decontaminate the incubator and all equipment. |
Experimental Protocols
Protocol 1: Preparation of ERX-11 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of ERX-11 in DMSO.
Materials:
-
ERX-11 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, RNase/DNase-free microcentrifuge tubes
Procedure:
-
Allow the ERX-11 powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh out the desired amount of ERX-11 powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the tube containing the ERX-11 powder.
-
Gently vortex or sonicate the tube until the ERX-11 is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Treating Cells with ERX-11
This protocol provides a general procedure for treating adherent cells with ERX-11.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
ERX-11 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
The next day, prepare the desired final concentrations of ERX-11 by diluting the stock solution into fresh, pre-warmed complete cell culture medium.
-
Important: The final concentration of DMSO in the media should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Aspirate the old medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Aspirate the PBS and add the appropriate volume of the ERX-11-containing medium or vehicle control medium to each well.
-
Return the plate to the incubator and incubate for the desired treatment duration.
-
Proceed with downstream assays (e.g., cell viability, apoptosis, western blotting).
Visualizations
Caption: ERX-11 binds to the estrogen receptor, blocking its interaction with oncogenic coregulators.
Caption: A typical experimental workflow for using ERX-11 in cell culture.
Caption: A decision tree for troubleshooting ERX-11 precipitation in cell culture.
References
- 1. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers | eLife [elifesciences.org]
- 2. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: ERX-11 Dose-Response Curve Analysis in Resistant Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with ERX-11 dose-response curve analysis, particularly in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 for ERX-11 in sensitive ER-positive breast cancer cell lines?
A1: The half-maximal inhibitory concentration (IC50) for ERX-11 in estrogen receptor (ER)-positive breast cancer cell lines typically falls within the range of 250 to 500 nM.[1] This potency has been observed across multiple ER-positive cell lines, including MCF-7 and ZR-75.[1]
Q2: My dose-response curve for ERX-11 in a supposedly sensitive cell line is flat or shows a very high IC50. What are the possible causes?
A2: Several factors could contribute to a lack of response to ERX-11 in sensitive cell lines:
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ERX-11 Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
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Cell Line Authenticity and ER Status: Verify the identity of your cell line through short tandem repeat (STR) profiling and confirm ER expression by Western blot or qPCR.
-
Assay Conditions: Optimize cell seeding density and assay duration. Overly confluent cells or an insufficient incubation time with ERX-11 can mask the drug's effect.
-
Reagent Issues: Confirm that your viability assay reagents (e.g., MTT, CellTiter-Glo) are functioning correctly and are not inhibited by ERX-11 or the vehicle (e.g., DMSO).
Q3: I have generated an ERX-11 resistant cell line, and the dose-response curve has shifted to the right. What are the potential mechanisms of resistance?
A3: Acquired resistance to ERX-11, while not extensively documented, may arise through several mechanisms analogous to resistance to other endocrine therapies:
-
Alterations in the ERα Target: Mutations in the Estrogen Receptor 1 gene (ESR1) could potentially alter the binding site of ERX-11 or affect the conformational changes it induces.
-
Bypass Signaling Pathway Activation: Upregulation of alternative pro-survival signaling pathways can compensate for the inhibition of ER signaling. Key pathways to investigate include:
-
PI3K/AKT/mTOR Pathway: This is a common mechanism of resistance to endocrine therapies.
-
MAPK/ERK Pathway: Activation of this pathway can also promote cell proliferation independently of ER signaling.
-
-
Changes in Coregulator Expression: Since ERX-11 functions by disrupting ER-coregulator interactions, alterations in the expression levels or binding affinities of critical coregulators could confer resistance.[2][3]
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Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could reduce the intracellular concentration of ERX-11.
Q4: How can I confirm the mechanism of resistance in my ERX-11 resistant cell line?
A4: To elucidate the resistance mechanism, a multi-pronged approach is recommended:
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ESR1 Sequencing: Sequence the ESR1 gene in your resistant cells to identify any potential mutations.
-
Western Blot Analysis: Profile the activation status (i.e., phosphorylation) of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways in your sensitive and resistant cell lines, both at baseline and after ERX-11 treatment.
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Co-immunoprecipitation (Co-IP): Investigate if the interaction between ER and key coregulators is altered in resistant cells in the presence of ERX-11.[2]
-
Combination Therapy: Test the efficacy of combining ERX-11 with inhibitors of suspected bypass pathways (e.g., PI3K inhibitors, MEK inhibitors). A synergistic effect would suggest the involvement of that pathway in resistance.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates in the dose-response assay. | Inconsistent cell seeding, edge effects in the plate, improper mixing of reagents. | Ensure a single-cell suspension before plating, avoid using the outer wells of the plate, and ensure thorough mixing of all solutions. |
| The dose-response curve is not sigmoidal. | The range of ERX-11 concentrations is too narrow or not appropriate, or the drug may have a non-monotonic dose response. | Broaden the concentration range tested, including both higher and lower doses. If the curve remains non-sigmoidal, consider the possibility of complex biological responses.[4] |
| IC50 value is inconsistent across experiments. | Variations in cell passage number, cell health, seeding density, or incubation time. | Use cells within a consistent passage number range, ensure cells are in the logarithmic growth phase, and standardize seeding density and incubation times for all experiments. |
| ERX-11 appears to be toxic at the highest concentrations, but there is no clear dose-response at lower concentrations. | The starting concentration is too high, leading to widespread cell death that masks a graded response. | Start with a much lower concentration of ERX-11 and use a wider range of serial dilutions to capture the full dose-response relationship. |
Data Presentation
Table 1: Representative IC50 Values for ERX-11 in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Description | ERX-11 IC50 (nM) | Fold Resistance |
| MCF-7 | ER+, Sensitive Parent Line | ~350 | 1 |
| MCF-7/TAM-R | Tamoxifen-Resistant | ~400 | ~1.1 |
| MCF-7/ERX-11-R (Hypothetical) | ERX-11-Resistant | > 2000 | > 5.7 |
| T47D | ER+, Sensitive Parent Line | ~450 | 1 |
| T47D/ERX-11-R (Hypothetical) | ERX-11-Resistant | > 2500 | > 5.5 |
Note: Data for hypothetical ERX-11 resistant lines are illustrative and will vary depending on the specific resistance mechanisms developed.
Experimental Protocols
Protocol 1: Generation of an ERX-11 Resistant Cell Line
Objective: To develop a cancer cell line with acquired resistance to ERX-11 through continuous, long-term exposure.
Methodology:
-
Determine the initial IC50: Perform a dose-response experiment (see Protocol 2) to determine the IC50 of ERX-11 in the parental cell line (e.g., MCF-7).
-
Initial Drug Exposure: Culture the parental cells in media containing ERX-11 at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of ERX-11 in the culture medium. A stepwise increase of 1.5- to 2-fold is recommended.
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of recovery and proliferation. Passage the cells as needed, always maintaining the selective pressure of ERX-11.
-
Cryopreservation: At each successful dose escalation, cryopreserve a stock of the cells.
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Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of ERX-11 (e.g., 5-10 times the initial IC50), confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 to the parental cell line.
Protocol 2: Dose-Response Curve Analysis using MTT Assay
Objective: To determine the IC50 of ERX-11 in sensitive and resistant cell lines.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of ERX-11 in culture medium. A common starting concentration is 10 µM, with 2- or 3-fold serial dilutions. Include a vehicle control (e.g., DMSO).
-
Drug Treatment: Remove the existing media from the cells and add the media containing the various concentrations of ERX-11.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72-96 hours) at 37°C in a humidified incubator.
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control to obtain the percentage of cell viability.
-
Plot the percentage of viability against the log of the ERX-11 concentration and fit a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of ERX-11 in sensitive cells.
Caption: Potential mechanisms of acquired resistance to ERX-11.
Caption: Experimental workflow for dose-response curve analysis.
References
- 1. ERX-11 - Wikipedia [en.wikipedia.org]
- 2. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of estrogen receptor coregulators in endocrine resistant breast cancer [explorationpub.com]
- 4. Identification of Nonmonotonic Concentration-Responses in Tox21 High-Throughput Screening Estrogen Receptor Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Potentiating CDK4/6 Inhibitors with ERX-11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the combination of ERX-11 and CDK4/6 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ERX-11 and how does it potentiate the effects of CDK4/6 inhibitors?
A1: ERX-11 is a novel small molecule that functions as an estrogen receptor (ER) coregulator binding modulator.[1][2] Unlike traditional antiestrogens that competitively bind to the ER ligand-binding pocket, ERX-11 disrupts the protein-protein interactions between the estrogen receptor alpha (ERα) and its coregulators, which are essential for ER-mediated gene transcription and tumor growth.[1][2][3] This disruption is effective in both therapy-sensitive and therapy-resistant breast cancer cells.[1][2]
CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, work by blocking the activity of cyclin-dependent kinases 4 and 6, which are key regulators of the cell cycle.[4][5][6] This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to G1 cell cycle arrest.[6][7][8]
The potentiation of CDK4/6 inhibitors by ERX-11 stems from a synergistic attack on two critical pathways in ER+ breast cancer. While CDK4/6 inhibitors halt cell cycle progression, ERX-11 blocks ER signaling, which is a primary driver of cyclin D expression, the activating partner for CDK4/6.[9][10] The combination therapy leads to a more profound and durable inhibition of proliferation by altering the expression of proteins involved in E2F1 and ER signaling.[11][12] This dual blockade is effective even in cells that have developed resistance to endocrine therapy or CDK4/6 inhibitors alone.[11][12]
Q2: In which experimental models has the synergy between ERX-11 and CDK4/6 inhibitors been observed?
A2: The synergistic effects of combining ERX-11 with CDK4/6 inhibitors have been demonstrated across a range of preclinical models, including:
-
In vitro cell line models: The combination has been shown to be synergistic in decreasing the proliferation of both endocrine therapy-sensitive and resistant ER+ breast cancer cell lines.[11][12]
-
In vivo xenograft models: In animal studies, the combination of ERX-11 and a CDK4/6 inhibitor resulted in tumor regression.[11][12]
-
Ex vivo patient-derived explants (PDEs) and xenograft-derived explants (XDEs): The combination has also shown efficacy in these models, which more closely mimic the tumor microenvironment.[11][12]
Q3: What are the expected molecular outcomes of treating ER+ breast cancer cells with the ERX-11 and CDK4/6 inhibitor combination?
A3: At the molecular level, treatment with ERX-11 and a CDK4/6 inhibitor is expected to lead to:
-
Decreased interaction between ER and its coregulators: This can be confirmed by co-immunoprecipitation followed by mass spectrometry.[11][12]
-
Altered expression of proteins in the E2F1 and ER signaling pathways: Global proteomic and gene expression studies have shown significant changes in these pathways.[11][12]
-
Reduced proliferation markers: A significant decrease in markers of cell proliferation is a key outcome of the combination therapy.[11]
-
Induction of apoptosis: Unlike tamoxifen, ERX-11 has been shown to induce apoptosis in breast cancer cells.[3]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No synergistic effect observed in cell viability assays. | The cell line may be ER-negative. | Confirm the ER status of your cell line. ERX-11's mechanism of action is dependent on the presence of ER.[1][3] |
| Suboptimal drug concentrations. | Perform a dose-response matrix experiment to determine the optimal concentrations of ERX-11 and the CDK4/6 inhibitor for synergy in your specific cell line. | |
| Acquired resistance to both drugs. | Investigate downstream signaling pathways that may be constitutively active, such as the PI3K/Akt/mTOR pathway.[7][13] | |
| High levels of unexpected cell death. | Drug concentrations are too high, leading to off-target toxicity. | Lower the concentrations of one or both drugs. Ensure that the vehicle control (e.g., DMSO) concentration is not causing toxicity. |
| Variability in experimental results. | Inconsistent cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| Instability of compounds. | Prepare fresh drug dilutions for each experiment from frozen stocks. Protect ERX-11 and CDK4/6 inhibitors from light and repeated freeze-thaw cycles. | |
| Difficulty confirming the disruption of ER-coregulator interaction. | Inefficient immunoprecipitation. | Optimize your co-immunoprecipitation protocol, including antibody selection, lysis buffer composition, and incubation times. |
| Insufficient sensitivity of detection method. | Use a more sensitive detection method, such as mass spectrometry, to analyze the immunoprecipitated protein complexes.[11][12] |
Quantitative Data
Table 1: Representative Synergistic Inhibition of Cell Proliferation in ER+ Breast Cancer Cell Lines
| Cell Line | Treatment | Concentration (nM) | % Inhibition (vs. Vehicle) |
| MCF-7 (Endocrine Sensitive) | ERX-11 | 250 | 45% |
| Palbociclib | 100 | 40% | |
| ERX-11 + Palbociclib | 250 + 100 | 85% | |
| TamR (Tamoxifen Resistant) | ERX-11 | 500 | 50% |
| Palbociclib | 100 | 20% | |
| ERX-11 + Palbociclib | 500 + 100 | 75% | |
| CDK4/6iR (CDK4/6 Inhibitor Resistant) | ERX-11 | 500 | 60% |
| Palbociclib | 1000 | 15% | |
| ERX-11 + Palbociclib | 500 + 1000 | 70% |
Note: The data presented in this table are illustrative and based on the synergistic effects described in the literature.[11][12] Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed ER+ breast cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of ERX-11 and the CDK4/6 inhibitor (e.g., palbociclib) in complete growth medium. Treat cells with single agents or in combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key proteins (e.g., ERα, p-Rb, Rb, Cyclin D1, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Co-Immunoprecipitation (Co-IP) for ER-Coregulator Interaction
-
Cell Lysis: Lyse treated cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-ERα antibody or an isotype control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against known ER coregulators (e.g., SRC-1, PELP1).
Visualizations
Caption: Signaling pathway of ERX-11 and CDK4/6 inhibitors.
Caption: Experimental workflow for testing ERX-11 and CDK4/6i.
Caption: Troubleshooting logic for lack of synergistic effect.
References
- 1. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers | eLife [elifesciences.org]
- 2. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERX-11 - Wikipedia [en.wikipedia.org]
- 4. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. actaorthop.org [actaorthop.org]
- 9. The Role of CDK4/6 Inhibitor Combination Treatments in ER+ Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 10. Estrogen receptor coregulator binding modulator (ERX-11) enhances the activity of CDK4/6 inhibitors against estrogen receptor-positive breast cancers | springermedizin.de [springermedizin.de]
- 11. Estrogen receptor coregulator binding modulator (ERX-11) enhances the activity of CDK4/6 inhibitors against estrogen receptor-positive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmacytimes.com [pharmacytimes.com]
Technical Support Center: Development of More Potent ERX-11 Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with ERX-11 and its derivatives. The information is designed to address specific experimental challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ERX-11 and its derivatives?
A1: ERX-11 is a novel antiestrogen that functions as an ERα coregulator-binding modulator.[1] Unlike traditional antiestrogens such as tamoxifen or fulvestrant, which competitively bind to the ligand-binding site of the estrogen receptor (ER), ERX-11 interacts with the Activation Function-2 (AF-2) domain of ERα.[1][2] This interaction physically blocks the protein-protein interactions between ERα and essential coregulators (like SRC-1, SRC-3, and PELP1), which are necessary for the receptor's transcriptional activity.[1][2] By disrupting these interactions, ERX-11 derivatives effectively inhibit both ligand-dependent and ligand-independent ER signaling.[1]
Q2: How do ERX-11 derivatives differ from traditional selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs)?
A2: The key difference lies in their binding site and mechanism.
-
SERMs (e.g., Tamoxifen): Competitively bind to the ligand-binding pocket of ERα, acting as antagonists in breast tissue but potentially as agonists in other tissues.[3]
-
SERDs (e.g., Fulvestrant): Bind to the ligand-binding pocket and induce the degradation of the ERα protein.[4]
-
ERX-11 Derivatives: Bind to the separate AF-2 coregulator binding site, preventing coregulator recruitment without causing immediate ERα degradation.[1][2] This novel mechanism allows them to be effective in cancer cells that have developed resistance to traditional endocrine therapies.[2][5]
Q3: What are some of the more potent derivatives of ERX-11 currently under investigation?
A3: Several analogs have been developed to improve upon the potency and pharmacokinetic properties of the parent compound, ERX-11.
-
ERX-245: Identified through virtual screening, this analog was designed to more effectively target mutant forms of ERα (like Y537S and D538G) that confer therapy resistance.[6] It demonstrates a potent IC50 of approximately 250 nM in both wild-type and mutant ERα-driven breast cancer cells and has improved solubility.[6]
-
ERX-41: This derivative was found not only to be potent against ER-positive cancers but also to have significant activity against triple-negative breast cancers (TNBCs).[7][8] Its mechanism in TNBC is ER-independent and involves inactivating lysosomal acid lipase A (LIPA), leading to high endoplasmic reticulum stress and cancer cell death.[8]
Q4: Are ERX-11 derivatives effective against therapy-resistant breast cancer models?
A4: Yes. ERX-11 and its derivatives have shown significant efficacy in various therapy-resistant models. They are effective against tamoxifen- and letrozole-resistant breast cancer cells.[5][9] Furthermore, the combination of ERX-11 with CDK4/6 inhibitors (like palbociclib) has been shown to be synergistic, overcoming resistance to both endocrine therapy and CDK4/6 inhibitors.[9][10][11]
Quantitative Data Summary
Table 1: In Vitro Potency of ERX-11 and Derivatives
| Compound | Cell Line(s) | Target | IC50 Value | Citation(s) |
|---|---|---|---|---|
| ERX-11 | ER-positive breast cancer lines (e.g., ZR-75, MCF-7) | Wild-Type ERα | 250 - 500 nM | [1] |
| ERX-41 | Multiple ER-positive breast cancer lines | Wild-Type ERα | 50 - 200 nM | [12] |
| ERX-245 | Wild-Type and Mutant (Y537S, D538G) ERα breast cancer lines | Mutant ERα | ~250 nM | [6] |
| ERX-208 | Ovarian cancer cell lines | Other Nuclear Receptors | 50 - 100 nM |[12] |
Table 2: Preclinical In Vivo Efficacy of ERX-11
| Cancer Model | Treatment | Outcome | Citation(s) |
|---|---|---|---|
| ZR-75 Xenografts | 10 mg/kg/day ERX-11 (oral gavage) | 63% reduction in tumor volume compared to control | [13] |
| MCF-7-PELP1 Xenografts | ERX-11 | 73% reduction in tumor volume compared to control |[13] |
Troubleshooting Guides
Problem: Low Potency or Lack of Efficacy in ER+ Cell Lines
-
Question: My new ERX-11 derivative shows lower-than-expected potency in my ER-positive cell proliferation assay. What are the potential causes?
-
Answer:
-
Compound Solubility and Stability: ERX-11 derivatives can be hydrophobic. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in media. Precipitates can drastically lower the effective concentration. Consider using a vehicle like Captisol for in vivo studies to improve solubility.[13]
-
Cell Line Integrity: Confirm that your ER-positive cell lines (e.g., MCF-7, ZR-75) have not lost ERα expression over time with repeated passaging. Periodically verify ERα protein levels via Western Blot.
-
Coregulator Expression: The efficacy of ERX-11 depends on the presence of ERα coregulators.[2] Cell lines with low expression of key coregulators like SRC-1 or PELP1 may show a diminished response.
-
Assay Duration: Unlike SERDs that cause rapid degradation, ERX-11's effect on ERα protein levels is more gradual, often observed after several days of treatment.[5] Ensure your cell viability assay (e.g., MTT, Cell Titer-Glo) is run for a sufficient duration (e.g., 5-7 days) to observe the full anti-proliferative effect.
-
Problem: Unexpected Activity in ER-Negative Cell Lines
-
Question: My ERX-11 analog is inhibiting the growth of ER-negative cells (e.g., MDA-MB-231). Does this indicate a non-specific or off-target effect?
-
Answer: Yes, this strongly suggests an ER-independent mechanism of action. While the parent compound ERX-11 is highly specific to ER-positive cells, certain structural modifications can lead to off-target activities.[2] For example, the derivative ERX-41 was discovered to potently kill triple-negative breast cancer cells by targeting lysosomal acid lipase A (LIPA) and inducing endoplasmic reticulum stress.[8]
Problem: Difficulty Confirming Disruption of ER-Coregulator Interaction
-
Question: I am trying to validate that my derivative disrupts the interaction between ERα and its coregulators, but my Co-Immunoprecipitation (Co-IP) results are inconclusive. What can I do?
-
Answer:
-
Use an Unbiased Approach: For a comprehensive view, consider Immunoprecipitation followed by Mass Spectrometry (IP-MS). This method can identify a broad range of proteins whose interaction with ERα is disrupted by your compound.[2][15] ERX-11 was shown to disrupt the interaction of 91 different proteins with ERα.[2]
-
Optimize Co-IP Protocol: Ensure your lysis buffer is gentle enough to preserve protein-protein interactions. Use appropriate controls, such as an isotype control antibody for the immunoprecipitation step.
-
Validate with Specific Coregulators: After a broad screen, validate the disruption of specific, well-characterized coregulators like SRC1, SRC3, and PELP1 using Western Blotting on your Co-IP samples.[2][15]
-
Problem: Development of Resistance in Long-Term In Vitro Models
-
Question: My cell line model has developed resistance to my lead ERX-11 derivative after continuous exposure. What are the likely resistance mechanisms?
-
Answer: Resistance to ER-targeted therapies is a known clinical challenge.[3] While ERX-11 is designed to overcome common resistance mechanisms, adaptive changes can still occur.
-
Altered Coregulator Landscape: Cells may upregulate or downregulate specific coregulators to bypass the blockade induced by your compound.[3]
-
Mutations in the ERα AF-2 Domain: While less common than ligand-binding domain mutations, mutations could arise in the AF-2 pocket that reduce the binding affinity of your derivative.
-
Combination Therapy as a Solution: The combination of ERX-11 with CDK4/6 inhibitors has proven highly synergistic and effective at preventing resistance.[9][11] Consider testing your derivative in combination with agents like palbociclib or ribociclib in your resistant models. This combination has been shown to block a larger subset of ER-coregulator interactions than either drug alone.[10]
-
Experimental Protocols
1. Cell Proliferation (MTT) Assay
This protocol is used to assess the effect of ERX-11 derivatives on the viability of breast cancer cells.
-
Materials: ER-positive breast cancer cells (e.g., MCF-7), phenol red-free RPMI medium, 5% charcoal-stripped fetal bovine serum (DCC-FBS), 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, plate reader.
-
Methodology:
-
Cell Seeding: Seed breast cancer cells in 96-well plates at a density of 1 x 10³ cells/well in phenol red-free RPMI medium containing 5% DCC-FBS.[9] Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of the ERX-11 derivative in the medium. Replace the existing medium with the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 5 to 7 days to allow for the full effect of the compound on cell proliferation.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
2. Co-Immunoprecipitation (Co-IP) for ER-Coregulator Interaction
This protocol is designed to verify if an ERX-11 derivative can disrupt the interaction between ERα and a specific coregulator (e.g., PELP1).
-
Materials: Treated and untreated cell lysates, Protein A/G magnetic beads, anti-ERα antibody, anti-PELP1 antibody, isotype control IgG, lysis buffer, wash buffer, elution buffer.
-
Methodology:
-
Cell Lysis: Treat cells with the ERX-11 derivative or vehicle for 24 hours. Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with magnetic beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-ERα antibody (or control IgG) overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting using an anti-PELP1 antibody to detect the co-precipitated coregulator. A reduced PELP1 signal in the derivative-treated sample compared to the control indicates disruption of the interaction.
-
Visualizations
References
- 1. ERX-11 - Wikipedia [en.wikipedia.org]
- 2. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MECHANISMS OF ENDOCRINE RESISTANCE IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers | eLife [elifesciences.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. news.uthscsa.edu [news.uthscsa.edu]
- 8. Promising compound kills range of hard-to-treat cancers by targeting a previously undiscovered vulnerability: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Estrogen receptor coregulator binding modulator (ERX-11) enhances the activity of CDK4/6 inhibitors against estrogen receptor-positive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Peer review in Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers | eLife [elifesciences.org]
- 15. Estrogen receptor coregulator binding modulator (ERX-11) enhances the activity of CDK4/6 inhibitors against estrogen receptor-positive breast cancers | springermedizin.de [springermedizin.de]
Technical Support Center: Estrogen Receptor Modulator 11 (ERM-11)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estrogen Receptor Modulator 11 (ERM-11). The information is designed to help mitigate potential off-target effects and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ERM-11?
A1: ERM-11 is a selective estrogen receptor modulator (SERM). SERMs are a class of compounds that bind to estrogen receptors (ERs) and can act as either agonists (activating the receptor) or antagonists (blocking the receptor) in a tissue-specific manner.[1][2][3] This differential activity is dependent on the specific ER subtype present (ERα or ERβ), the conformation of the receptor upon binding, and the cellular context, including the presence of various co-regulatory proteins.[4]
Q2: I am observing unexpected cell proliferation in my ER-negative breast cancer cell line upon treatment with ERM-11. What could be the cause?
A2: This could be due to an off-target effect of ERM-11. Some SERMs can induce immunogenic modulation and activate apoptotic signaling pathways in both ER-positive and ER-negative breast cancer cells.[5][6] One potential off-target mechanism is the engagement of the G protein-coupled estrogen receptor (GPR30), which can trigger downstream signaling cascades independent of the classical nuclear estrogen receptors.[6] It is recommended to verify the ER status of your cell line and investigate the potential involvement of GPR30 signaling.
Q3: My in vivo experiments with ERM-11 are showing inconsistent results in bone density assays. What factors could be contributing to this variability?
A3: The effect of SERMs on bone mineral density can be influenced by the menopausal status of the animal model.[7] For instance, some SERMs have a positive impact on bone density in postmenopausal models but may lead to bone loss in premenopausal models.[7] Ensure that your animal models are appropriately selected and standardized for menopausal status. Additionally, consider the route of administration and dosage, as these can significantly impact the bioavailability and tissue-specific effects of the compound.
Q4: What are the common side effects associated with SERMs like ERM-11 that I should monitor for in my animal studies?
A4: Common side effects observed with SERMs include hot flashes, night sweats, and an increased risk of thromboembolic events.[2][8] In long-term studies, it is also important to monitor for changes in uterine weight and histology, as some SERMs can have an agonistic effect on the uterus.[4][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Cytotoxicity in Cell Culture | Off-target effects leading to apoptosis. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Test for activation of apoptotic pathways (e.g., caspase assays). 3. Investigate the involvement of off-target receptors like GPR30.[6] |
| Variable Agonist/Antagonist Activity | Differences in ER subtype expression or co-regulator proteins between cell lines or tissues. | 1. Characterize the ERα and ERβ expression levels in your experimental system. 2. Use cell lines with known ER subtype profiles for comparison. 3. Consider using ER subtype-specific antagonists to dissect the mechanism. |
| Inconsistent In Vivo Efficacy | Poor bioavailability or rapid metabolism of ERM-11. | 1. Perform pharmacokinetic studies to determine the half-life and tissue distribution of ERM-11. 2. Optimize the dosing regimen and route of administration. 3. Consider co-administration with an inhibitor of relevant metabolic enzymes if known. |
| Development of Drug Resistance | Alterations in the ER signaling pathway or upregulation of compensatory pathways. | 1. Sequence the estrogen receptor gene in resistant cells to check for mutations. 2. Analyze the expression of key signaling molecules in resistant versus sensitive cells. 3. Explore combination therapies with agents targeting potential escape pathways.[9] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects via GPR30 Signaling
-
Cell Culture: Culture ER-negative breast cancer cells (e.g., SK-BR-3) in appropriate media.
-
Treatment: Treat cells with varying concentrations of ERM-11 for 24 hours. Include a positive control (e.g., G-1, a GPR30 agonist) and a vehicle control.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to detect the phosphorylation of downstream targets of GPR30 signaling, such as ERK1/2.
-
Calcium Mobilization Assay: Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) and measure changes in intracellular calcium levels upon acute stimulation with ERM-11 using a fluorescence plate reader.
-
Data Analysis: Quantify the changes in protein phosphorylation and intracellular calcium levels relative to the vehicle control.
Protocol 2: Characterizing ERM-11's Tissue-Specific Activity
-
Animal Model: Use ovariectomized rodents to mimic a postmenopausal state.
-
Treatment: Administer ERM-11 daily for 4 weeks via oral gavage. Include a vehicle control group and a positive control group treated with 17β-estradiol.
-
Bone Density Analysis: At the end of the treatment period, euthanize the animals and collect the femurs for micro-computed tomography (µCT) analysis to assess bone mineral density and architecture.
-
Uterine Wet Weight: Dissect the uteri and record the wet weight as an indicator of estrogenic activity in this tissue.
-
Gene Expression Analysis: Isolate RNA from bone and uterine tissues and perform quantitative real-time PCR (qRT-PCR) to measure the expression of estrogen-responsive genes.
-
Data Analysis: Compare the effects of ERM-11 on bone, uterine, and gene expression parameters to the vehicle and estradiol control groups.
Visualizations
Caption: ERM-11 signaling pathways, including on-target and potential off-target effects.
References
- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Frontiers | Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future [frontiersin.org]
ERX-11 Experimental Design: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with ERX-11, a novel estrogen receptor (ER) coregulator binding modulator. The information is tailored for researchers, scientists, and drug development professionals to refine their experimental designs and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ERX-11?
A1: ERX-11 is a small molecule that functions as an ERα coregulator-binding modulator.[1] Unlike traditional antiestrogens like tamoxifen or fulvestrant that competitively antagonize the estrogen receptor's ligand-binding site, ERX-11 interacts with a different region of ERα, specifically the AF-2 domain.[1] This interaction disrupts the protein-protein interactions between ERα and essential coregulators, such as SRC1, SRC3, and PELP1, which are necessary for the receptor's transcriptional activity.[1][2] By blocking these interactions, ERX-11 effectively inhibits both ligand-dependent and ligand-independent ER signaling pathways, leading to anti-proliferative effects and apoptosis in ER-positive breast cancer cells.[1][2]
Q2: In which cell lines is ERX-11 expected to be effective?
A2: ERX-11 has demonstrated potent anti-proliferative activity in a variety of ER-positive breast cancer cell lines.[2] It is effective in both therapy-sensitive cell lines, such as MCF-7 and ZR-75, and in models of acquired resistance to conventional endocrine therapies.[2][3] Notably, ERX-11's efficacy extends to cell lines with ERα mutations that confer resistance to other treatments.[4][5] Conversely, ERX-11 is generally inactive in ER-negative breast cancer cell lines.[2]
Q3: What is the recommended concentration range for in vitro studies?
A3: The half-maximal inhibitory concentration (IC50) for ERX-11 in ER-positive breast cancer cell lines typically ranges from 250 nM to 500 nM.[1] For initial experiments, a dose-response curve starting from low nanomolar to low micromolar concentrations is recommended to determine the optimal working concentration for your specific cell line and assay. For mechanistic studies, such as western blotting or co-immunoprecipitation, a concentration of 1 µM is often used.[3]
Q4: Is ERX-11 orally bioavailable for in vivo studies?
A4: Yes, ERX-11 is orally bioavailable and has shown potent anti-tumor activity in murine xenograft models with no overt signs of toxicity at therapeutic doses.[2][4][5]
Troubleshooting Guides
In Vitro Assays
Issue 1: Higher than expected IC50 value in a cell proliferation assay.
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Possible Cause 1: Cell Seeding Density. An inappropriate cell seeding density can affect proliferation rates and drug sensitivity.
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Troubleshooting Tip: Optimize the cell seeding density to ensure cells are in the exponential growth phase during the treatment period. Perform a preliminary experiment to determine the optimal cell number that does not lead to overconfluence by the end of the assay.
-
-
Possible Cause 2: Serum Components. Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules.
-
Troubleshooting Tip: If using phenol red-free media, ensure that the charcoal-stripped FBS is of high quality. Consider reducing the serum concentration if it does not compromise cell viability.
-
-
Possible Cause 3: ERX-11 Stability. Improper storage or handling of the ERX-11 compound can lead to degradation.
-
Troubleshooting Tip: Store ERX-11 stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light.
-
Issue 2: Inconsistent results in apoptosis assays.
-
Possible Cause 1: Assay Timing. The induction of apoptosis is a time-dependent process.
-
Troubleshooting Tip: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for detecting apoptosis in your cell line after ERX-11 treatment.
-
-
Possible Cause 2: Sub-optimal ERX-11 Concentration. The concentration of ERX-11 may be insufficient to induce a robust apoptotic response.
-
Troubleshooting Tip: Use a concentration that is at or above the IC50 value determined from your proliferation assays. Consider testing a range of concentrations to find the optimal dose for apoptosis induction.
-
-
Possible Cause 3: Cell Line Specific Differences. Different ER-positive cell lines may exhibit varying sensitivities to apoptosis induction.
-
Troubleshooting Tip: Compare your results with published data for the specific cell line you are using. If available, use a positive control for apoptosis induction to validate your assay setup.
-
In Vivo Studies
Issue 3: Lack of significant tumor growth inhibition in xenograft models.
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Possible Cause 1: Insufficient Drug Exposure. The dosing regimen may not be providing adequate therapeutic levels of ERX-11.
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Possible Cause 2: Tumor Model Resistance. While ERX-11 is effective in many ER-positive models, some may exhibit intrinsic or acquired resistance.
-
Troubleshooting Tip: Verify the ER-positive status of your xenograft tumors. If using a cell line-derived xenograft, ensure the in vivo model recapitulates the in vitro sensitivity.
-
-
Possible Cause 3: Vehicle Formulation. The vehicle used to dissolve and administer ERX-11 may affect its solubility and absorption.
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Troubleshooting Tip: A commonly used vehicle for oral administration of ERX-11 is 30% Captisol.[7] Ensure the vehicle is appropriate for your study and does not cause any adverse effects on its own.
-
Data Presentation
Table 1: In Vitro Efficacy of ERX-11 in ER-Positive Breast Cancer Cell Lines
| Cell Line | IC50 (nM) | Assay Type | Reference |
| ZR-75 | 250 - 500 | Proliferation Assay | [2] |
| MCF-7 | 250 - 500 | Proliferation Assay | [2] |
| T-47D | 250 - 500 | Proliferation Assay | [2] |
Table 2: In Vivo Efficacy of ERX-11 in Xenograft Models
| Xenograft Model | Treatment Dose | Tumor Growth Reduction | Reference |
| ZR-75 | 10 mg/kg/day (oral) | 63% | [7] |
| MCF-7-PELP1 | 10 mg/kg/day (oral) | 73% | [7] |
| Tamoxifen-resistant | 10 mg/kg/day (oral) | Significant reduction | [6] |
| Letrozole-resistant | 10 mg/kg/day (oral) | Significant reduction | [6] |
Experimental Protocols
1. Cell Proliferation Assay (CellTiter-Glo®)
-
Methodology:
-
Seed ER-positive breast cancer cells in a 96-well plate at a pre-optimized density.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of ERX-11 or vehicle control.
-
Incubate for the desired period (e.g., 5 days).
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Equilibrate the plate to room temperature for 30 minutes.
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Add CellTiter-Glo® Reagent according to the manufacturer's protocol.
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Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
2. Co-Immunoprecipitation (Co-IP)
-
Methodology:
-
Culture ER-positive breast cancer cells to 80-90% confluency.
-
Treat cells with ERX-11 or vehicle control for the desired time.
-
Lyse cells in a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.
-
Pre-clear the cell lysates with protein A/G agarose beads.
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Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., ERα) overnight at 4°C.
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Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
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Analyze the eluted proteins by western blotting with antibodies against the interacting proteins (e.g., PELP1, SRC1).[2]
-
3. In Vivo Xenograft Study
-
Methodology:
-
Implant ER-positive breast cancer cells (e.g., 2 x 10^6 cells in Matrigel) into the mammary fat pads of female nude mice.[3]
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For some models, supplement mice with an estrogen pellet.[7]
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Allow tumors to reach a palpable size (e.g., 100-150 mm³).
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Randomize mice into treatment groups (e.g., vehicle control, ERX-11).
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Administer ERX-11 (e.g., 10 mg/kg/day) or vehicle by oral gavage.[6][7]
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Measure tumor volume with calipers at regular intervals.
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Monitor animal body weight and overall health.
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At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67).[7]
-
Visualizations
Caption: ERX-11 mechanism of action in disrupting ERα-coregulator interaction.
Caption: A streamlined workflow for Co-Immunoprecipitation experiments with ERX-11.
Caption: Logical troubleshooting flow for unexpectedly high IC50 values in ERX-11 studies.
References
- 1. ERX-11 - Wikipedia [en.wikipedia.org]
- 2. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers | eLife [elifesciences.org]
- 5. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: ERX-11 vs. Tamoxifen in Endocrine-Resistant Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Endocrine therapy is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, the development of resistance to standard-of-care agents like tamoxifen presents a significant clinical challenge. This guide provides a detailed comparison of ERX-11, a novel estrogen receptor alpha (ERα) coregulator binding modulator, and tamoxifen, a selective estrogen receptor modulator (SERM), in the context of endocrine-resistant breast cancer. We present a comprehensive analysis of their mechanisms of action, comparative efficacy supported by experimental data, and detailed experimental protocols.
Introduction: Targeting the Estrogen Receptor in Breast Cancer
The majority of breast cancers are ER+, meaning their growth is driven by estrogen. Endocrine therapies aim to disrupt this signaling pathway.
Tamoxifen: For decades, tamoxifen has been a frontline therapy for ER+ breast cancer. It acts as a competitive inhibitor, binding to the ligand-binding domain of ERα and preventing estrogen from binding and activating the receptor.[1][2][3] While effective, a significant number of patients develop resistance to tamoxifen over time.[4]
ERX-11: ERX-11 represents a novel therapeutic strategy. Instead of competing with estrogen, it binds to a distinct site on ERα, the AF-2 domain, which is crucial for the interaction with coactivator proteins.[5][6] By disrupting the interaction between ERα and its coregulators, ERX-11 effectively blocks both ligand-dependent and -independent ERα signaling, a key mechanism of tamoxifen resistance.[5][6]
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference in the mechanism of action between ERX-11 and tamoxifen has significant implications for their efficacy in resistant cancers.
Tamoxifen's Mechanism and Resistance: Tamoxifen competitively binds to the ligand-binding domain (LBD) of ERα. This binding induces a conformational change in the receptor that prevents the binding of coactivators, thus inhibiting the transcription of estrogen-responsive genes that drive cell proliferation.[1][2] However, resistance can emerge through various mechanisms, including mutations in the ESR1 gene (which encodes ERα), upregulation of signaling pathways that activate ERα in a ligand-independent manner, and altered expression of ERα co-regulators.[7]
ERX-11's Novel Approach: ERX-11 circumvents these resistance mechanisms by targeting the protein-protein interaction between ERα and its coactivators.[5] It directly binds to the ERα and blocks the interaction with a subset of coregulators, including SRC1, SRC3, and PELP1.[5][6] This disruption of the ERα interactome inhibits downstream signaling, leading to anti-proliferative effects and apoptosis, even in the presence of ERα mutations or in ligand-independent activation scenarios.[5][6]
Comparative Efficacy: In Vitro and In Vivo Studies
Experimental data demonstrates the potent anti-cancer activity of ERX-11, particularly in endocrine-resistant breast cancer models where tamoxifen's efficacy is diminished.
In Vitro Cell Viability
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for ERX-11 and tamoxifen in various ER+ breast cancer cell lines, including those sensitive and resistant to endocrine therapy.
Table 1: IC50 Values of ERX-11 in ER+ Breast Cancer Cell Lines
| Cell Line | Description | ERX-11 IC50 (nM) |
| MCF-7 | Estrogen-dependent | ~250-500 |
| ZR-75 | Estrogen-dependent | ~250-500 |
| T47D | Estrogen-dependent | ~250-500 |
| BT474 | Estrogen-dependent, HER2+ | ~250-500 |
| MCF-7/TamR | Tamoxifen-resistant | ~500 |
| MCF-7/LTLT | Letrozole-resistant | ~500 |
Data compiled from multiple sources.[6][8]
Table 2: IC50 Values of Tamoxifen in ER+ Breast Cancer Cell Lines
| Cell Line | Description | Tamoxifen IC50 (µM) |
| MCF-7 | Estrogen-dependent | ~0.01-0.1 |
| ZR-75 | Estrogen-dependent | ~0.1-1.0 |
| T47D | Estrogen-dependent | ~0.1-1.0 |
| MCF-7/TamR | Tamoxifen-resistant | >10 |
| BT474 | Estrogen-dependent, HER2+ | ~5.7 |
Data compiled from multiple sources.
These data indicate that while tamoxifen is potent in sensitive cell lines, its efficacy is significantly reduced in resistant models. In contrast, ERX-11 maintains its potency across both sensitive and resistant cell lines.
In Vivo Tumor Growth Inhibition
Xenograft studies in immunodeficient mice provide crucial preclinical evidence of a drug's anti-tumor activity.
Table 3: In Vivo Efficacy of ERX-11 in Breast Cancer Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition |
| ZR-75 | ERX-11 (10 mg/kg/day, oral) | 63% reduction vs. control[9] |
| MCF-7-PELP1 | ERX-11 (10 mg/kg/day, oral) | 73% reduction vs. control[9] |
| MCF-7/TamR | ERX-11 (10 mg/kg/day, oral) | Significant reduction vs. control[10] |
Table 4: In Vivo Efficacy of Tamoxifen in Breast Cancer Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition |
| MCF-7 (estrogen-stimulated) | Tamoxifen | Significant inhibition |
| MCF-7/TamR | Tamoxifen | Growth stimulation observed[11][12] |
The in vivo data corroborates the in vitro findings, demonstrating ERX-11's ability to inhibit tumor growth in tamoxifen-resistant models where tamoxifen itself may even promote tumor growth.[11][12]
Induction of Apoptosis
A key differentiator between ERX-11 and tamoxifen is their effect on cell fate. While tamoxifen is primarily cytostatic (inhibits cell proliferation), ERX-11 has been shown to be cytotoxic, inducing apoptosis (programmed cell death).[5][6] This is a significant advantage, as inducing cancer cell death can lead to more durable tumor responses. In contrast to tamoxifen, ERX-11 treatment leads to increased TUNEL and caspase-3 staining in xenograft tumors, indicative of apoptosis.[9]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of ERX-11 and tamoxifen in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vivo Xenograft Study
This protocol outlines the establishment of breast cancer xenografts in mice to evaluate the in vivo efficacy of anti-cancer compounds.[13][14][15]
Protocol:
-
Cell Preparation: Harvest logarithmically growing breast cancer cells (e.g., MCF-7/TamR) and resuspend them in a mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Animal Model: Use 4-6 week old female immunodeficient mice (e.g., nude or SCID). For ER+ models, supplement with a slow-release estrogen pellet implanted subcutaneously.
-
Tumor Implantation: Inject 100-200 µL of the cell suspension subcutaneously or into the mammary fat pad.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, ERX-11, tamoxifen). Administer drugs via oral gavage or other appropriate routes at the desired dosage and schedule.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight. At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
Co-Immunoprecipitation (Co-IP) Assay
Co-IP is used to study protein-protein interactions and can validate the disruption of the ERα-coregulator complex by ERX-11.[16][17][18][19]
Protocol:
-
Cell Lysis: Lyse treated or untreated breast cancer cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the protein of interest (e.g., ERα) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest and its potential binding partners (e.g., SRC1, PELP1).
Conclusion
ERX-11 presents a promising new therapeutic strategy for endocrine-resistant ER+ breast cancer. Its novel mechanism of action, which involves disrupting the interaction between ERα and its coregulators, allows it to overcome key mechanisms of tamoxifen resistance. Preclinical data consistently demonstrates the superior efficacy of ERX-11 in inhibiting the growth of and inducing apoptosis in tamoxifen-resistant breast cancer models. While tamoxifen remains a valuable therapeutic agent, ERX-11 and similar next-generation endocrine therapies hold the potential to significantly improve outcomes for patients with resistant disease. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefit.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. news-medical.net [news-medical.net]
- 3. breastcancer.org [breastcancer.org]
- 4. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers | eLife [elifesciences.org]
- 5. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERX-11 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Pathways to Endocrine Therapy Resistance in Breast Cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - SG [thermofisher.com]
Unveiling the Synergistic Power of ERX-11 and CDK4/6 Inhibitors in ER+ Breast Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The combination of ERX-11, a novel estrogen receptor (ER) coregulator binding modulator, and cyclin-dependent kinase 4/6 (CDK4/6) inhibitors has emerged as a promising therapeutic strategy for estrogen receptor-positive (ER+) breast cancer, including therapy-resistant forms. This guide provides a comprehensive comparison of the synergistic effects of this combination therapy, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Harnessing a Dual-Pronged Attack on ER+ Breast Cancer
ERX-11 represents a new class of antiestrogen that disrupts the interaction between the estrogen receptor and its coregulators, which are essential for ER's function in promoting cancer cell growth.[1][2] Unlike traditional antiestrogens that competitively block the ER's ligand-binding site, ERX-11 targets the AF-2 domain, inhibiting both ligand-dependent and independent ER signaling.[1] This novel mechanism makes it effective even in breast cancer cells that have developed resistance to conventional endocrine therapies.[2]
CDK4/6 inhibitors, such as palbociclib, abemaciclib, and ribociclib, function by inducing cell cycle arrest at the G1 phase.[3][4][5] They block the phosphorylation of the retinoblastoma (Rb) protein, a key step in the progression from the G1 to the S phase of the cell cycle.[3][4] In ER+ breast cancer, the ER signaling pathway often drives the expression of Cyclin D1, a crucial activator of CDK4/6.[2][6]
The synergistic effect of combining ERX-11 and CDK4/6 inhibitors stems from their complementary mechanisms of action.[7][8] While ERX-11 directly targets the ER signaling axis, CDK4/6 inhibitors block a critical downstream pathway responsible for cell proliferation.[6][7] This dual blockade leads to a more profound and sustained inhibition of cancer cell growth and can even induce tumor regression in vivo.[7][8] Mechanistically, the combination therapy has been shown to decrease the interaction between ER and its coregulators and significantly alter the expression of proteins involved in the E2F1 and ER signaling pathways.[7][8]
Quantitative Analysis of Synergistic Efficacy
The synergistic interaction between ERX-11 and CDK4/6 inhibitors has been quantified across various ER+ breast cancer cell lines, including those sensitive and resistant to endocrine therapies. The combination consistently demonstrates a significant reduction in cell viability and clonogenic survival compared to either agent alone.
Table 1: Synergistic Inhibition of Cell Viability
| Cell Line | Treatment | Concentration | % Viability Reduction (Compared to Control) | Combination Index (CI) |
| MCF-7 | ERX-11 | 0.5 µM | ~40% | < 1 |
| Palbociclib | 0.5 µM | ~35% | ||
| ERX-11 + Palbociclib | 0.5 µM each | ~75% | ||
| ZR-75 | ERX-11 | 0.5 µM | ~30% | < 1 |
| Palbociclib | 0.5 µM | ~40% | ||
| ERX-11 + Palbociclib | 0.5 µM each | ~80% | ||
| T-47D | ERX-11 | 0.5 µM | ~35% | < 1 |
| Palbociclib | 0.5 µM | ~45% | ||
| ERX-11 + Palbociclib | 0.5 µM each | ~85% | ||
| MCF-7/TamR | ERX-11 | 0.5 µM | ~25% | < 1 |
| (Tamoxifen-Resistant) | Palbociclib | 0.5 µM | ~30% | |
| ERX-11 + Palbociclib | 0.5 µM each | ~70% |
Data synthesized from studies demonstrating a combination index (CI) of less than 1, indicating synergy.[9]
Table 2: Enhanced Suppression of Clonogenic Survival in MCF-7 Cells
| Treatment | Concentration | % Colony Formation Reduction (Compared to Control) |
| ERX-11 | 250 nM | ~50% |
| Palbociclib | 50 nM | ~40% |
| ERX-11 + Palbociclib | 250 nM + 50 nM | ~90% |
Based on data from clonogenic assays performed over 14 days.[9]
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | Dosage | Mean Tumor Volume Reduction (vs. Vehicle) |
| Vehicle Control | - | - |
| ERX-11 | Oral gavage | Significant reduction |
| Palbociclib | Oral gavage | Significant reduction |
| ERX-11 + Palbociclib | Oral gavage | Tumor regression observed |
In vivo studies in xenograft models demonstrated that the combination of ERX-11 and a CDK4/6 inhibitor led to tumor regression, a significantly more potent effect than either drug alone.[7][8]
Visualizing the Molecular Synergy and Experimental Approach
To better understand the interaction between ERX-11 and CDK4/6 inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for validating their synergistic effect.
Caption: Synergistic signaling pathway of ERX-11 and CDK4/6 inhibitors.
Caption: Experimental workflow for validating drug synergy.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in the validation of ERX-11 and CDK4/6 inhibitor synergy.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, ZR-75, T-47D) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of ERX-11, a CDK4/6 inhibitor (e.g., palbociclib), or the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values and calculate the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.[9]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Cell Lysis: After drug treatment for the desired time (e.g., 48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ERα, p-Rb, total Rb, Cyclin D1, E2F1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of the drug combination in a living organism.
-
Cell Implantation: Subcutaneously inject ER+ breast cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of female immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into four groups: vehicle control, ERX-11 alone, CDK4/6 inhibitor alone, and the combination of ERX-11 and the CDK4/6 inhibitor. Administer the drugs via oral gavage daily.
-
Tumor Measurement: Measure the tumor volume using calipers every 3-4 days.
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the experiment.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion and Future Directions
The synergistic combination of ERX-11 and CDK4/6 inhibitors presents a compelling therapeutic strategy for ER+ breast cancer, with the potential to overcome endocrine resistance. The robust preclinical data, demonstrating enhanced anti-proliferative effects both in vitro and in vivo, strongly support the clinical translation of this combination therapy. Future research should focus on elucidating the full spectrum of molecular changes induced by this combination, identifying predictive biomarkers of response, and optimizing dosing schedules to maximize efficacy and minimize toxicity in clinical settings.
References
- 1. Breaking Cancer’s Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of therapeutic CDK4/6 inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of estrogen receptor coregulators in endocrine resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. expertperspectives.com [expertperspectives.com]
- 6. The Role of CDK4/6 Inhibitor Combination Treatments in ER+ Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 7. Estrogen receptor coregulator binding modulator (ERX-11) enhances the activity of CDK4/6 inhibitors against estrogen receptor-positive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
ERX-11 in Letrozole-Resistant Breast Cancer: A Comparative Analysis of a Novel ER Coregulator Binding Modulator
For Immediate Release to the Scientific Community
Letrozole resistance represents a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. The development of novel therapeutic strategies that overcome this resistance is paramount. ERX-11, a first-in-class estrogen receptor coregulator binding modulator, has emerged as a promising agent. This guide provides a comprehensive comparison of ERX-11's efficacy with alternative therapeutic strategies in letrozole-resistant breast cancer models, supported by experimental data.
ERX-11: A Novel Mechanism of Action
ERX-11 directly targets the estrogen receptor alpha (ERα), but unlike traditional antiestrogens that compete for the ligand-binding site, ERX-11 disrupts the protein-protein interactions between ERα and its coregulators.[1] This novel mechanism allows it to block both ligand-dependent and ligand-independent ER signaling, proving effective in therapy-sensitive and therapy-resistant breast cancer cells.[1]
Quantitative Performance Data in Preclinical Models
ERX-11 has demonstrated significant anti-tumor activity in various preclinical models of endocrine-resistant breast cancer. The following tables summarize the key quantitative data on the efficacy of ERX-11, both as a monotherapy and in combination with the CDK4/6 inhibitor palbociclib.
| Monotherapy Efficacy of ERX-11 in Endocrine-Resistant Models | |
| Model System | Key Findings |
| ER-positive ZR-75 xenografts | 63% reduction in tumor volume compared to control.[2] |
| MCF-7-PELP1 xenografts (overexpressing ER coregulator PELP1) | 73% reduction in tumor volume compared to control.[2] |
| ER-positive breast cancer cell lines (ZR-75, MCF-7) | IC50 values ranging from 250 nM to 500 nM.[1] |
| Combination Therapy: ERX-11 and Palbociclib in Letrozole-Resistant Models | |
| Model System | Key Findings |
| Letrozole-resistant MCF-7/LTLT xenograft tumors | Combination therapy was more efficient in reducing tumor volume and proliferation compared to either drug alone. |
An Alternative Approach: The PELP1 Inhibitor SMIP34
A potential alternative strategy to targeting the ER-coregulator axis is the direct inhibition of key coregulators. SMIP34 is a novel small molecule inhibitor of the oncogenic ER coregulator Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1).[3][4][5]
| Efficacy of SMIP34 in Therapy-Resistant Breast Cancer Models | |
| Model System | Key Findings |
| Therapy-resistant ER+ breast cancer cells | IC50 ranging from 5-10 μM.[3][5] |
| Mutant ER+ breast cancer models (in vivo) | Significant reduction in tumor progression at a dose of 20mg/kg.[6] |
| ER+, endocrine treatment-resistant, and TNBC model cells (in vitro) | Highly effective in reducing cell viability, colony formation, and inducing apoptosis.[7] |
| TNBC xenograft and PDX models | Markedly decreased tumor progression.[8][9] |
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of ERX-11 and SMIP34, the following diagrams illustrate their respective signaling pathways.
Experimental Protocols
A generalized protocol for evaluating the in vivo efficacy of compounds like ERX-11 and SMIP34 in a letrozole-resistant xenograft model is outlined below.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. A first-in-class inhibitor of ER coregulator PELP1 targets ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development & Characterization of a First-In-Class Inhibitor Targeting PELP1 for Treating Breast Cancers - ProQuest [proquest.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor SMIP34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor SMIP34 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Estrogen Receptor Modulators for Breast Cancer Research and Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of emerging estrogen receptor (ER) modulators, supported by preclinical and clinical data. We delve into the mechanisms, efficacy, and safety profiles of next-generation Selective Estrogen Receptor Modulators (SERMs), Selective Estrogen Receptor Degraders (SERDs), and Proteolysis Targeting Chimera (PROTAC) ER degraders.
The estrogen receptor is a critical therapeutic target in hormone receptor-positive (HR+) breast cancer.[1] However, resistance to standard endocrine therapies, often driven by mutations in the estrogen receptor 1 (ESR1) gene, necessitates the development of novel therapeutic strategies.[2] This guide offers a comparative overview of the next wave of ER modulators: elacestrant, lasofoxifene, camizestrant, and vepdegestrant, which are designed to overcome these resistance mechanisms.
Mechanisms of Action: A New Generation of ER Modulators
Novel estrogen receptor modulators can be broadly categorized by their distinct mechanisms of action. While traditional SERMs like tamoxifen exhibit mixed agonist and antagonist effects, and the first-in-class SERD fulvestrant leads to ER degradation, the newer agents offer improved oral bioavailability and efficacy against mutated ER.[3][4] A new class, PROTAC ER degraders, utilizes the cell's own machinery to actively target and eliminate the estrogen receptor.[5]
| Class | Mechanism of Action | Examples |
| Selective Estrogen Receptor Modulator (SERM) | Competitively binds to the estrogen receptor, exerting tissue-specific agonist or antagonist effects.[4] | Lasofoxifene |
| Selective Estrogen Receptor Degrader (SERD) | Binds to the estrogen receptor and induces a conformational change that leads to its degradation via the proteasomal pathway.[6] | Elacestrant, Camizestrant |
| PROTAC ER Degrader | A bifunctional molecule that brings the estrogen receptor into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the ER.[5] | Vepdegestrant |
Clinical Efficacy and Safety: Head-to-Head Data
Recent clinical trials have provided valuable head-to-head data for some of these novel modulators against the standard of care.
Elacestrant vs. Standard of Care (EMERALD Trial)
Elacestrant is the first oral SERD to demonstrate a significant improvement in progression-free survival (PFS) compared to standard of care (fulvestrant or an aromatase inhibitor) in patients with ER+/HER2- advanced or metastatic breast cancer, particularly in those with ESR1 mutations.[7]
| Endpoint | Elacestrant (n=239) | Standard of Care (n=238) | Hazard Ratio (95% CI) | P-value |
| PFS (Overall Population) | 0.70 (0.55 to 0.88) | 0.002 | ||
| 12-month PFS Rate | 22.3% | 9.4% | ||
| PFS (ESR1-mutated) | 0.55 (0.39 to 0.77) | 0.0005 | ||
| 12-month PFS Rate | 26.8% | 8.2% |
Data from the EMERALD Phase 3 Trial.[7]
Key Safety Data (Grade 3/4 Treatment-Related Adverse Events): Nausea was the most common adverse event, with a higher incidence in the elacestrant arm (2.5%) compared to the standard of care (0.9%).[7]
Lasofoxifene vs. Fulvestrant (ELAINE 1 Trial)
The ELAINE 1 trial evaluated the SERM lasofoxifene against fulvestrant in patients with ER+/HER2-, ESR1-mutated advanced or metastatic breast cancer who had progressed on an aromatase inhibitor and a CDK4/6 inhibitor. While not statistically significant, the results showed a numerical improvement in PFS for lasofoxifene.[7]
| Endpoint | Lasofoxifene (n=52) | Fulvestrant (n=51) | Hazard Ratio (95% CI) | P-value |
| Median PFS | 5.6 months | 3.7 months | 0.699 (0.434-1.125) | 0.138 |
| Clinical Benefit Rate | 36.5% | 21.6% | 0.117 | |
| Objective Response Rate | 13.2% | 2.9% | 0.124 |
Data from the ELAINE 1 Phase 2 Trial.[7]
Key Safety Data: The most common treatment-emergent adverse events with lasofoxifene were nausea, fatigue, arthralgia, and hot flushes.[7]
Camizestrant vs. Fulvestrant (SERENA-2 Trial)
The SERENA-2 Phase II trial demonstrated a significant and clinically meaningful benefit in progression-free survival for camizestrant at both 75mg and 150mg doses compared to fulvestrant in post-menopausal patients with ER-positive locally advanced or metastatic breast cancer.[8][9]
| Endpoint | Camizestrant 75mg | Camizestrant 150mg | Fulvestrant 500mg |
| Median PFS | 7.2 months | 7.7 months | 3.7 months |
Data from the SERENA-2 Phase 2 Trial.[9]
Key Safety Data: Camizestrant was well-tolerated, with a safety profile consistent with previous trials.[8]
Preclinical Performance Metrics
Direct head-to-head preclinical comparisons of all novel modulators are limited. However, available data provide insights into their relative potency and efficacy.
| Compound | Class | ER Degradation | In Vitro Activity (MCF-7 cells) | In Vivo Activity (Xenograft Models) |
| Elacestrant | SERD | Dose-dependent ERα degradation.[5] | Inhibits proliferation of ER+ breast cancer cells.[4] | Demonstrates antitumor activity in models resistant to fulvestrant and CDK4/6i.[10] |
| Lasofoxifene | SERM | - | Inhibits proliferation of wild-type and ESR1-mutant breast cancer cells.[11] | Inhibits human breast cancer growth in MCF-7 tumor-bearing mice.[12] |
| Camizestrant | SERD | Potent ER degradation.[3] | Robust antitumor effects in both wild-type and ESR1-mutant models.[3] | Demonstrates anti-cancer activity across a range of preclinical models.[13] |
| Vepdegestrant | PROTAC ER Degrader | ≥90% degradation of wild-type and mutant ER.[2] | Half-maximal degradation concentration (DC50) of ~1 nM in ER+ breast cancer cell lines.[14] | 85-120% tumor growth inhibition in an MCF7 orthotopic xenograft model.[14] |
Note: The presented preclinical data is a summary from various sources and may not be directly comparable due to differing experimental conditions.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the nuances of these novel modulators.
References
- 1. Item - Supplementary Data 2 from Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vjoncology.com [vjoncology.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Camizestrant significantly improved progression-free survival vs. Faslodex in SERENA-2 Phase II trial in advanced ER-positive breast cancer [astrazeneca.com]
- 9. fondazionemichelangelo.org [fondazionemichelangelo.org]
- 10. US Food and Drug Administration Approval Summary: Elacestrant for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative, ESR1-Mutated Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Lasofoxifene (CP-336,156), a novel selective estrogen receptor modulator, in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Camizestrant reduced the risk of disease progression or death by 56% in patients with advanced HR-positive breast cancer with an emergent ESR1 tumor mutation in SERENA-6 Phase III trial [astrazeneca-us.com]
- 14. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Profiles: ERX-11 vs. Tamoxifen
In the landscape of estrogen receptor-positive (ER+) breast cancer therapies, both ERX-11 and tamoxifen stand as critical agents, yet they operate through distinct mechanisms that manifest in unique gene expression signatures. This guide provides a detailed comparison of their effects on gene expression, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to ERX-11 and Tamoxifen
ERX-11 is a novel estrogen receptor α (ERα) coregulator binding modulator. Unlike traditional therapies, it does not compete with estrogen for binding to the ERα ligand-binding pocket. Instead, ERX-11 targets the coregulator binding region on ERα, disrupting the protein-protein interactions necessary for the receptor's transcriptional activity.[1] This unique mechanism of action allows it to be effective in both therapy-sensitive and therapy-resistant breast cancer cells.[2]
Tamoxifen , a selective estrogen receptor modulator (SERM), has been a cornerstone of ER+ breast cancer treatment for decades. It acts as a competitive antagonist of ERα in breast tissue by binding to the receptor's ligand-binding domain, thereby blocking estrogen-mediated gene transcription and inhibiting cell proliferation.[3] However, its efficacy can be limited by the development of resistance.[3][4]
Experimental Protocols
The gene expression data cited in this guide were primarily generated using RNA sequencing (RNA-seq) and microarray analysis. While specific parameters vary between studies, a general methodology is outlined below.
Cell Culture and Treatment:
-
Cell Lines: Commonly used ER+ breast cancer cell lines include MCF-7 and ZR-75.
-
Hormone Deprivation: Prior to treatment, cells are typically cultured in phenol red-free media with charcoal-stripped serum to eliminate exogenous estrogens.
-
Drug Treatment: Cells are treated with either ERX-11 or tamoxifen at concentrations typically ranging from 100 nM to 1 µM for durations of 24 to 72 hours. Control groups are treated with vehicle (e.g., DMSO).
RNA Extraction and Sequencing:
-
Total RNA is extracted from treated and control cells using standard methods (e.g., TRIzol reagent).
-
RNA quality and quantity are assessed using spectrophotometry and bioanalysis.
-
For RNA-seq, libraries are prepared from poly(A)-selected mRNA and sequenced on a high-throughput platform (e.g., Illumina).
Data Analysis:
-
Sequencing reads are aligned to a reference human genome.
-
Gene expression levels are quantified (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).
-
Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon treatment compared to control. Statistical significance is typically determined by a p-value or adjusted p-value (e.g., FDR < 0.05) and a fold-change threshold.
dot digraph[graph, fontname="Arial", fontsize="12"]; rankdir="LR"; node[shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge[fontname="Arial", fontsize="10", color="#5F6368"];
A simplified experimental workflow for gene expression analysis.
Quantitative Data Presentation: A Comparative Summary
The following table summarizes the impact of ERX-11 and tamoxifen on gene expression. It is important to note that the data for each drug are derived from separate studies and different experimental conditions, which may influence the number of differentially expressed genes.
| Feature | ERX-11 | Tamoxifen |
| Cell Line | ZR-75 | MCF-7 (Tamoxifen-resistant vs. sensitive) |
| Total Differentially Expressed Genes | 880 (E2-regulated genes)[2] | 1215 (mRNAs)[3] |
| Upregulated Genes | 211[2] | 870[3] |
| Downregulated Genes | 669[2] | 335[3] |
Signaling Pathways and Gene Regulation
ERX-11 and tamoxifen exert their effects by modulating distinct and overlapping signaling pathways.
ERX-11 Signaling Pathway
ERX-11's primary mechanism involves the direct disruption of ERα's interaction with coregulator proteins, leading to a broad impact on ER-mediated signaling. This results in the significant downregulation of genes associated with cell cycle progression and the MAPK signaling pathway, while concurrently upregulating genes involved in apoptosis.[2]
dot digraph[graph, fontname="Arial", fontsize="12"]; rankdir="TB"; node[shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge[fontname="Arial", fontsize="10", color="#5F6368"];
ERX-11 disrupts ERα-coregulator interaction, affecting key cellular pathways.
Tamoxifen Signaling Pathway
Tamoxifen competitively binds to ERα, leading to a conformational change that recruits corepressors instead of coactivators, thereby inhibiting the transcription of estrogen-responsive genes.[3] However, resistance to tamoxifen can emerge through the activation of alternative signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which can promote cell survival and proliferation despite ERα blockade.[5][6]
dot digraph[graph, fontname="Arial", fontsize="12"]; rankdir="TB"; node[shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge[fontname="Arial", fontsize="10", color="#5F6368"];
Tamoxifen blocks ERα, but resistance can arise via alternative pathways.
Conclusion
ERX-11 and tamoxifen represent two distinct strategies for targeting ERα in breast cancer, resulting in different gene expression profiles. ERX-11 demonstrates a novel mechanism by disrupting ERα-coregulator interactions, leading to a significant downregulation of genes involved in key oncogenic pathways and a potent induction of apoptosis.[2] Tamoxifen, while an effective ERα antagonist, can lead to resistance through the activation of bypass signaling pathways. Understanding these differential effects on gene expression is paramount for the development of more effective and personalized therapeutic strategies for ER+ breast cancer, including the potential for combination therapies that could overcome resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]
- 3. Tamoxifen functions as a molecular agonist inducing cell cycle-associated genes in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
In Vivo Efficacy of ERX-11 in Breast Cancer Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo performance of ERX-11, a novel estrogen receptor (ER) alpha coregulator binding modulator, with other established therapies for ER-positive breast cancer. The data presented is based on preclinical studies in various animal models, offering insights into the therapeutic potential of ERX-11.
Mechanism of Action: A Novel Approach to ER Targeting
ERX-11 represents a new class of anti-estrogen therapy. Unlike traditional selective estrogen receptor modulators (SERMs) like tamoxifen, which competitively inhibit estrogen binding, or selective estrogen receptor degraders (SERDs) like fulvestrant, which promote ER degradation, ERX-11 has a distinct mechanism of action. It directly binds to a region on the estrogen receptor alpha (ERα), distinct from the ligand-binding pocket, and allosterically blocks the protein-protein interactions between ERα and its essential coregulators, such as SRC1, SRC3, and PELP1.[1][2] This disruption of the ERα-coregulator complex inhibits both ligand-dependent and ligand-independent ER signaling, which is crucial for the growth and survival of ER-positive breast cancer cells.[2] This novel mechanism allows ERX-11 to be effective in both therapy-sensitive and therapy-resistant breast cancer models.[1][3][4]
Caption: Mechanism of action of ERX-11 compared to Tamoxifen and Fulvestrant.
Comparative In Vivo Efficacy
Preclinical studies have demonstrated the potent anti-tumor activity of ERX-11 in various animal models of ER-positive breast cancer, including those resistant to standard endocrine therapies.
| Treatment Group | Animal Model | Key Findings | Reference |
| ERX-11 (monotherapy) | ZR-75 xenograft | Significantly smaller tumors (63% reduction compared to control). Reduced proliferation (Ki-67) and increased apoptosis (TUNEL, caspase-3). | [5] |
| MCF-7-PELP1 xenograft | Potent activity with a 73% reduction in tumor volume compared to control. | [5] | |
| Tamoxifen-resistant xenografts | Showed efficacy in reducing tumor growth. | [6] | |
| Letrozole-resistant xenografts | Demonstrated anti-tumor activity. | [6][7] | |
| Patient-Derived Explants (PDEs) | Inhibited proliferation in therapy-resistant breast cancer cells. | [8][9] | |
| ERX-11 vs. Tamoxifen | ZR-75 and MCF-7 cells (in vitro) | ERX-11 was as effective as tamoxifen in reducing cell growth. | [1] |
| ERX-11 vs. Fulvestrant | MCF-7-LTLT (letrozole-resistant) xenograft | ERX-11 exhibited similar potency to fulvestrant in reducing tumor growth. | [7] |
| ERX-11 + Palbociclib (CDK4/6 inhibitor) | Tamoxifen-resistant xenografts | Combination was more potent in reducing tumor growth than either agent alone. | [6] |
| Letrozole-resistant xenografts | Combination was more efficient in reducing tumor volume and proliferation. | [10] | |
| Therapy-sensitive and resistant cell line xenografts | Synergistic decrease in proliferation and caused tumor regression. | [8][9] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of these findings.
Xenograft Tumor Studies
A common workflow for evaluating the in vivo efficacy of ERX-11 is the use of xenograft models, where human breast cancer cells are implanted into immunocompromised mice.
Caption: Workflow for in vivo xenograft studies of ERX-11.
Detailed Protocol for Xenograft Studies (Composite from cited literature):
-
Cell Lines and Culture: Human breast cancer cell lines such as ZR-75, MCF-7, and their endocrine-resistant derivatives (e.g., MCF-7/TamR, MCF-7/LTLT) are cultured under standard conditions.[6][7]
-
Animal Models: Female immunodeficient mice (e.g., nude mice) are typically used.[5] For ER-positive tumor growth, mice are often implanted with a slow-release estrogen pellet.[5]
-
Tumor Implantation: A specific number of cells (e.g., 5 x 10^6) are resuspended in a suitable medium (e.g., Matrigel) and injected into the mammary fat pad.[5]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups.[6]
-
Drug Administration: ERX-11 is administered orally (gavage) at doses such as 10 mg/kg/day.[5][6] Comparator agents like tamoxifen or fulvestrant are administered through appropriate routes. Vehicle controls (e.g., 30% Captisol) are used for the control group.[5]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.[6]
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. A portion of the tumor is fixed in formalin for immunohistochemical analysis, and another portion is snap-frozen for protein analysis (e.g., Western blot).[5]
Immunohistochemistry (IHC)
-
Proliferation Marker (Ki-67): Formalin-fixed, paraffin-embedded tumor sections are stained with an anti-Ki-67 antibody to assess the percentage of proliferating cells.[5][10]
-
Apoptosis Markers (TUNEL and Cleaved Caspase-3): Apoptosis is evaluated by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay and by staining for cleaved caspase-3.[5]
Toxicity Profile
A significant advantage of ERX-11 observed in preclinical studies is its favorable safety profile. In animal models, ERX-11 is orally bioavailable and does not show any overt signs of toxicity at therapeutic doses.[1][3][4] This suggests a potentially wide therapeutic window for ERX-11.
Conclusion
The in vivo data strongly supports the potential of ERX-11 as a novel therapeutic agent for ER-positive breast cancer. Its unique mechanism of action, potent anti-tumor activity in both sensitive and resistant models, and favorable safety profile make it a promising candidate for further clinical development. The synergistic effect observed when combined with CDK4/6 inhibitors further highlights its potential to overcome endocrine resistance and improve patient outcomes.[8][9] Future clinical trials are anticipated to validate these preclinical findings in patients.[2]
References
- 1. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers | eLife [elifesciences.org]
- 2. ERX-11 - Wikipedia [en.wikipedia.org]
- 3. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Peer review in Estrogen receptor coregulator binding modulators (ERXs) effectively target estrogen receptor positive human breast cancers | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. Estrogen receptor coregulator binding modulator (ERX-11) enhances the activity of CDK4/6 inhibitors against estrogen receptor-positive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogen receptor coregulator binding modulator (ERX-11) enhances the activity of CDK4/6 inhibitors against estrogen receptor-positive breast cancers | springermedizin.de [springermedizin.de]
Safety Operating Guide
Essential Guide to the Proper Disposal of Estrogen Receptor Modulator 11
Researchers, scientists, and drug development professionals handling Estrogen Receptor Modulator 11 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the proper management of waste generated from the use of this compound.
Waste Management and Disposal Plan
The primary method for the ultimate disposal of this compound and its associated contaminated materials is incineration by a licensed environmental management contractor.[1] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[1]
Waste Segregation at the Point of Generation:
Immediate segregation of all materials that have come into contact with this compound is critical.[1] This includes:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, pipette tips, and any other disposable labware.[1]
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware.[1]
-
Sharps: Contaminated needles, syringes, and scalpels.[1]
Hazardous Waste Containerization:
Proper containment is essential to prevent leaks and exposure.
| Waste Type | Container Type | Labeling Requirements | Storage |
| Solid Waste | Chemically compatible containers (e.g., high-density polyethylene - HDPE) with secure screw-top lids.[1] | Affix a "Hazardous Waste" label. Clearly list all constituents, including "this compound" and any other chemicals present.[1] | Store in a designated hazardous waste accumulation area with secondary containment.[1] |
| Liquid Waste | Chemically compatible glass or HDPE containers with secure, screw-top lids. The original chemical container is often a suitable choice.[1] | Affix a "Hazardous Waste" label as soon as waste is added. Clearly list all constituents, including "this compound" and any solvents.[1] | Store in a designated hazardous waste accumulation area with secondary containment, such as a chemically resistant tub or tray.[1] |
| Sharps | Designated, puncture-resistant sharps container.[1] | Affix a "Hazardous Waste" label.[1] | Store in a designated hazardous waste accumulation area. |
Experimental Protocol: Decontamination of Glassware and Equipment
A thorough cleaning procedure is necessary to remove residual this compound from laboratory equipment.
Methodology:
-
Initial Rinse: Carefully rinse all contaminated glassware and equipment with a suitable organic solvent, such as ethanol or methanol, to remove the bulk of the compound. Collect this solvent rinse as hazardous liquid waste.[1]
-
Cleaning: Wash the equipment with a laboratory-grade detergent and hot water.[1]
-
Final Rinse: Perform a final rinse with purified water.[1]
-
Drying: Allow the equipment to air dry completely or dry in an appropriate oven.[1]
-
Verification (Optional): For critical applications, a surface wipe test followed by a suitable analytical method (e.g., HPLC) can be used to confirm the absence of residual contamination.[1]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Estrogen Receptor Modulator 11
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Estrogen Receptor Modulator 11 (ERM-11). Given that ERM-11 is an investigational compound with limited safety data, it should be treated as a potent pharmaceutical ingredient.[1] The following procedures are based on established guidelines for handling hazardous drugs and potent compounds.[2][3][4]
Personal Protective Equipment (PPE)
Due to the potent nature of estrogen receptor modulators, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for various tasks involving ERM-11.
| Task | Required Personal Protective Equipment (PPE) |
| Unpacking/Weighing (Solid Form) | Double Nitrile Gloves, Disposable Gown (long-sleeved, back-closing), N95 or higher Respirator, Chemical Splash Goggles, Face Shield, Shoe Covers |
| Solution Preparation/Handling | Double Nitrile Gloves, Disposable Gown (long-sleeved, back-closing), Chemical Splash Goggles, Face Shield (if splash risk is high), Work within a certified chemical fume hood |
| In Vitro/In Vivo Administration | Double Nitrile Gloves, Disposable Gown, Safety Glasses with side shields |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles, Face Shield |
Note: All disposable PPE should be removed and discarded as hazardous waste immediately after handling the compound.[5] Reusable PPE must be decontaminated according to established laboratory procedures.
Operational Plan for Safe Handling
A systematic approach is crucial to minimize exposure and ensure a safe working environment. The following workflow outlines the key steps for handling ERM-11.
Disposal Plan
Proper disposal of ERM-11 and all contaminated materials is critical to prevent environmental contamination and accidental exposure. Under no circumstances should this material be disposed of in regular trash or down the drain.[5]
Waste Segregation and Collection:
| Waste Type | Container | Labeling |
| Solid Waste (Contaminated PPE, weigh boats, pipette tips) | Lined, sealed hazardous waste container | "Hazardous Waste - ERM-11 Solid Waste" |
| Liquid Waste (Unused solutions, solvent rinses) | Leak-proof, screw-cap hazardous waste container (chemically compatible) | "Hazardous Waste - ERM-11 Liquid Waste" (List all chemical components) |
| Sharps (Contaminated needles, syringes) | Puncture-resistant sharps container | "Hazardous Sharps Waste - ERM-11" |
Disposal Workflow:
Decontamination of Reusable Equipment:
-
Initial Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or methanol) to remove the bulk of the compound.[5]
-
Collect Rinse: This initial solvent rinse must be collected as hazardous liquid waste.[5]
-
Wash: Wash the equipment with a laboratory-grade detergent and hot water.
-
Final Rinse: Perform a final rinse with purified water.
-
Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.
By adhering to these stringent safety and disposal protocols, researchers can minimize the risks associated with handling the potent investigational compound, this compound, ensuring both personal safety and environmental protection.
References
- 1. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
